tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJSMCUWZFYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593494 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164149-27-3 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the rapidly evolving landscape of targeted therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up new avenues for treating a myriad of disorders, including cancers and neurodegenerative diseases. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of their constituent parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and the crucial linker that connects them.
This technical guide focuses on a key building block in the construction of PROTACs: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate . We will delve into its chemical identity, provide a detailed, field-proven synthesis protocol with an emphasis on the causality behind experimental choices, outline robust quality control methodologies, and explore its application in the synthesis of cutting-edge therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it amenable to a wide range of reaction conditions while preventing unwanted side reactions. The terminal propyl bromide provides a reactive electrophilic handle for covalent linkage to other molecular fragments, typically a nucleophilic moiety on an E3 ligase ligand or the warhead targeting the protein of interest.
| Property | Value | Source(s) |
| CAS Number | 164149-27-3 | [1][2] |
| Molecular Formula | C₁₃H₂₄BrNO₂ | [1] |
| Molecular Weight | 306.24 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | [1] |
Part 2: Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. The following protocol is designed to be a self-validating system, with in-process checks and clear rationales for each step.
Workflow Overview
Caption: Synthetic workflow for this compound.
Step 1: Boc Protection of 4-Pyridinepropanol
Rationale: The initial step involves the protection of the secondary amine of the piperidine precursor to prevent its participation in subsequent reactions. Di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice due to its high reactivity with amines and the stability of the resulting Boc-protected amine under a variety of conditions. The reaction is typically carried out in a biphasic system of an organic solvent like tetrahydrofuran (THF) and an aqueous solution of a mild base such as sodium bicarbonate to neutralize the acidic byproduct.
Protocol:
-
To a solution of 4-pyridinepropanol (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(3-hydroxypropyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.
Step 2: Reduction of the Tetrahydropyridine Ring
Rationale: The tetrahydropyridine ring is reduced to a piperidine ring via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.
Protocol:
-
Dissolve the product from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Step 3: Bromination of the Primary Alcohol
Rationale: The final step is the conversion of the primary alcohol to the corresponding bromide. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and efficient method for this transformation that is compatible with the Boc protecting group. The reaction proceeds via the formation of a phosphonium salt intermediate.
Protocol:
-
Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Part 3: Quality Control and Analytical Methods
Ensuring the purity and structural integrity of this compound is paramount for its successful application in the synthesis of PROTACs. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Method | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | A characteristic singlet at ~1.45 ppm (9H) for the Boc group. Multiplets corresponding to the piperidine ring and propyl chain protons. |
| ¹³C NMR | Structural confirmation | Peaks around 80 ppm for the quaternary carbon of the Boc group, ~28 ppm for the methyl carbons, and ~155 ppm for the carbonyl carbon. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the expected mass. |
| HPLC | Purity determination | A single major peak indicating high purity (>95%).[3][4] |
| FTIR | Functional group analysis | A strong carbonyl stretch around 1690 cm⁻¹ for the carbamate. |
Experimental Protocols for Quality Control
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.
-
HPLC Analysis: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Monitor the elution profile using a UV detector at 210 nm. Alkyl halides can be challenging to analyze directly and may require derivatization for sensitive detection.[5][6]
Part 4: Application in PROTAC Synthesis – The Case of ARV-110
This compound is a versatile linker used in the synthesis of numerous PROTACs. A prominent example is its use in the synthesis of ARV-110 , an orally bioavailable PROTAC that targets the androgen receptor (AR) for degradation and has shown promise in the treatment of prostate cancer.[7][8][9][10][11]
In the synthesis of ARV-110, the bromopropyl moiety of this compound serves as an electrophile that reacts with a nucleophilic amine on the E3 ligase-recruiting portion of the molecule, forming a stable covalent bond and completing the assembly of the PROTAC.
Caption: Generalized scheme for the role of the linker in PROTAC synthesis.
The piperidine ring in the linker is not merely a spacer; its conformational flexibility and physicochemical properties can significantly influence the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Part 5: Safety and Handling
This compound is an alkylating agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a pivotal building block in the field of targeted protein degradation. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. Rigorous quality control is essential to ensure its suitability for the synthesis of high-purity PROTACs. As the field of PROTACs continues to expand, the demand for well-characterized and readily available linkers like this compound will undoubtedly grow, further fueling the development of novel therapeutics for a wide range of diseases.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. This compound | 164149-27-3 | PGA14927 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key building block in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a comprehensive resource for researchers and scientists involved in drug discovery and development.
Core Physical Properties
Precise physical property data for this compound is not extensively reported in publicly available literature. The following table summarizes the available and computed data for this compound.
| Physical Property | Value | Source |
| Molecular Formula | C₁₃H₂₄BrNO₂ | [1][2] |
| Molecular Weight | 306.24 g/mol | [1][2] |
| CAS Number | 164149-27-3 | [1][2] |
| Appearance | Solid or liquid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Application in PROTAC Synthesis
This compound is a bifunctional molecule commonly employed as a linker in the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The piperidine ring and the bromopropyl group of this compound provide versatile handles for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand, respectively.
The logical workflow for the role of a linker like this compound in a PROTAC is depicted below.
Caption: Role of the Linker in PROTAC-mediated Protein Degradation.
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are generalized, representative protocols for determining the key physical properties of a solid organic compound.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of the compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination (for liquid form or if it melts at a low temperature)
The boiling point can be determined by distillation.
Procedure:
-
The compound (a few milliliters) is placed in a round-bottom flask with a few boiling chips.
-
A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.
Density Determination
For a solid, density can be determined by volume displacement.
Procedure:
-
A known mass of the solid compound is weighed accurately.
-
A graduated cylinder is filled with a liquid in which the compound is insoluble. The initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.
-
The new volume is recorded. The difference in volume represents the volume of the solid.
-
Density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
A qualitative assessment of solubility can be performed in various solvents.
Procedure:
-
A small amount of the compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of a solvent (e.g., 1 mL) is added.
-
The mixture is agitated or sonicated.
-
The mixture is visually inspected to determine if the solid has dissolved completely.
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).
The following diagram illustrates a general workflow for the characterization of a novel chemical compound.
Caption: General Workflow for New Compound Characterization.
References
An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a detailed synthesis protocol, and its application in the context of targeted protein degradation.
Core Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Weight | 306.24 g/mol [1] |
| Molecular Formula | C₁₃H₂₄BrNO₂[1] |
| CAS Number | 164149-27-3[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Introduction to a Key PROTAC Linker
This compound serves as a versatile linker molecule in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.
The structure of a PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound provides the piperidine-based linker scaffold, with the bromopropyl group allowing for covalent attachment to either the target protein ligand or the E3 ligase ligand.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. This process involves the reduction of the aldehyde functionality to a primary alcohol, followed by bromination.
Step 1: Reduction of tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Reaction:
Methodology:
-
Dissolution: Dissolve tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.
Step 2: Bromination of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Reaction:
Methodology (Appel Reaction):
-
Dissolution: Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1 equivalent) and triphenylphosphine (PPh₃) (1.5 equivalents) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: Slowly add carbon tetrabromide (CBr₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the final product, this compound.
Role in PROTAC-Mediated Protein Degradation
The piperidine-based linker derived from this compound plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker are critical parameters that influence the stability and geometry of this ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the central role of the linker.
References
An In-Depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a likely synthetic route with experimental protocols, and its application in the synthesis of targeted protein degraders.
Introduction
This compound is a bifunctional molecule containing a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive 3-bromopropyl chain. This unique structure makes it an invaluable linker component in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The piperidine moiety can serve as a versatile scaffold, while the bromopropyl group allows for covalent linkage to other components of the PROTAC molecule.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 164149-27-3 |
| Molecular Formula | C₁₃H₂₄BrNO₂ |
| Molecular Weight | 306.24 g/mol |
| Appearance | Solid or liquid |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCBr |
| InChI Key | ANKJSMCUWZFYKF-UHFFFAOYSA-N |
Synthesis
A plausible and commonly employed synthetic route to this compound involves a two-step process starting from a commercially available precursor. The general workflow is outlined below.
Caption: General synthesis workflow.
Experimental Protocol: Bromination of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This protocol describes the conversion of the precursor alcohol to the desired bromoalkane using the Appel reaction conditions.
Materials:
-
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound.
Note: Yields for this type of reaction are typically in the range of 70-90%.
Application in PROTAC Synthesis
This compound serves as a valuable linker for conjugating a target protein ligand to an E3 ligase ligand in the synthesis of PROTACs. The bromo-functionalized chain allows for nucleophilic substitution by an appropriate functional group (e.g., an amine or thiol) on one of the ligands.
The following diagram illustrates the general logic of incorporating the linker into a PROTAC molecule.
Caption: Logical flow of PROTAC synthesis.
Experimental Protocol: Exemplary PROTAC Synthesis
This section provides a generalized protocol for the coupling of the linker to a hypothetical E3 ligase ligand containing a primary amine.
Materials:
-
This compound
-
E3 Ligase Ligand with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target Protein Ligand with a carboxylic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
Procedure:
Step 1: Coupling of Linker to E3 Ligase Ligand
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq) and this compound (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the E3 Ligand-Linker conjugate.
Step 2: Boc Deprotection
-
Dissolve the E3 Ligand-Linker conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt, which is often used in the next step without further purification.
Step 3: Coupling to Target Protein Ligand
-
To a solution of the Target Protein Ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
After stirring for 10 minutes, add a solution of the deprotected E3 Ligand-Linker conjugate from Step 2 in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the final PROTAC molecule by preparative HPLC.
Signaling Pathways and Experimental Workflows
While this compound is a component of a PROTAC, it does not directly participate in signaling pathways. The resulting PROTAC molecule, however, is designed to modulate cellular signaling by inducing the degradation of a target protein. The general mechanism of action for a PROTAC is depicted below.
Caption: PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and essential chemical tool for researchers in drug discovery and chemical biology. Its structure is well-suited for the modular synthesis of PROTACs, enabling the rapid generation of libraries of protein degraders for the targeted validation and therapeutic intervention of a wide range of diseases. The synthetic protocols and application examples provided in this guide offer a foundation for the effective utilization of this important building block in the development of next-generation therapeutics.
Technical Safety Guide for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS No. 164149-27-3). The information is compiled to ensure safe laboratory practices and to provide a deeper understanding of the compound's characteristics for research and development purposes.
Section 1: Chemical and Physical Properties
This compound is a chemical intermediate often utilized in the synthesis of more complex molecules, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its physical and chemical properties are crucial for safe handling and experimental design.
| Property | Data | Source(s) |
| Molecular Formula | C13H24BrNO2 | [2] |
| Molecular Weight | 306.24 g/mol | [1][2][3] |
| CAS Number | 164149-27-3 | [3] |
| Physical Form | Solid or liquid | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Density | No data available | |
| Vapor Pressure | No data available | [3] |
| Water Solubility | No data available | [3] |
| Storage Temperature | 2-8°C, sealed in dry |
Section 2: Toxicological Data and Hazard Classification
Comprehensive toxicological studies for this compound are limited. The hazard classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Toxicological Data | Value |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.[3] |
Section 3: Experimental Protocols and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
General Handling Protocol
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[3]
-
Absorb: For liquid spills, absorb with an inert material (e.g., sand, silica gel, universal binder). For solid spills, sweep up carefully to avoid dust generation.[3]
-
Collect: Place the spilled material and absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and wash thoroughly.[3]
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Section 4: First Aid Measures
Immediate medical attention is required in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Section 5: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes.
Section 6: Role as a PROTAC Linker and Signaling Pathway Context
This compound is frequently used as a bifunctional linker in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to target and degrade specific proteins of interest (POIs), which are often implicated in disease.
A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC, as it dictates the formation of a stable ternary complex between the POI and the E3 ligase.[4] This proximity allows the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a linker derived from this compound.
Section 7: Workflow Diagrams
The following diagrams illustrate the standard workflows for handling and emergencies involving this compound.
Standard Handling Workflow
References
Navigating the Stability and Storage of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and storage requirements for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the drug development sector, offering a consolidated resource for ensuring the compound's integrity and optimal use in experimental settings.
Core Stability and Storage Parameters
The longevity and reliability of this compound are contingent upon adherence to specific storage protocols. The compound is generally stable under recommended conditions, though variations exist across suppliers. It is available in both solid and liquid forms.
Recommended Storage Conditions
A summary of recommended storage conditions from various suppliers is presented below. For optimal stability, it is crucial to store the compound in a dry, well-sealed container.
| Storage Condition | Duration | Source(s) |
| Room Temperature | Up to 3 years | [1] |
| 2-8°C | Not specified | [2][3] |
| -20°C | Up to 1 year | [4] |
| In Solvent (-80°C) | Up to 2 years | [1] |
Incompatible Materials and Conditions
To prevent degradation, avoid contact with strong acids, strong alkalis, and potent oxidizing or reducing agents[4].
Health and Safety Considerations
This compound is classified with several hazard statements, underscoring the need for careful handling. It is harmful if swallowed or inhaled, can cause significant skin and eye irritation, and may lead to respiratory irritation[4][5]. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood.
Role in PROTAC Synthesis
This compound serves as a linker in the synthesis of PROTACs[1][6]. PROTACs are bifunctional molecules that facilitate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The piperidine moiety of this compound can be a component of the linker that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 164149-27-3|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Synthesis and Application of Boc-Protected Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making it a cornerstone in medicinal chemistry and drug discovery. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a strategic advantage by enhancing stability, modulating solubility, and allowing for selective functionalization at other positions of the ring. This technical guide provides a comprehensive overview of the synthesis of Boc-protected piperidine derivatives, detailed experimental protocols, and their application in the development of therapeutic agents, supported by quantitative data and visual diagrams of synthetic workflows and relevant signaling pathways.
Data Presentation: Synthesis of Boc-Protected Piperidine Derivatives
The following tables summarize quantitative data for various synthetic routes to Boc-protected piperidine derivatives, providing a comparative overview of yields and reaction conditions.
Table 1: Multi-step Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid [1][2]
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | Esterification | Thionyl chloride, Methanol, 0°C to Room Temperature, 12 h | Quantitative |
| 2 | N-Boc Protection | (Boc)₂O, Triethylamine, DMAP (catalytic), CH₂Cl₂, Room Temperature, 6 h | 92% |
| 3 | Reduction of Diester | Sodium borohydride, Methanol, Room Temperature | 76% (Diol) |
| 4 | Ditosylation | p-toluenesulphonyl chloride, DMAP (catalytic), CH₂Cl₂ | Quantitative |
| 5 | Cyclization | Cyclohexylamine, CH₂Cl₂, 24 h | 37% |
| Overall Yield | --- | --- | 44% to 55% |
Table 2: Synthesis of (R)-3-(Boc-amino)piperidine from various precursors [3][4][5][6][7]
| Starting Material | Key Reaction Steps | Reagents and Conditions | Yield |
| D-Ornithine hydrochloride | Cyclization and protection | 1. HCl, Methanol (reflux, 3h); 2. Sodium methoxide, Methanol (reflux, 4h) | 45% (crude methyl orthinate dihydrochloride) |
| t-butyl pyridine-3-ylcarbamate | Catalytic Hydrogenation | 5% Palladium on carbon, Acetic acid, 0.6 MPa H₂, 65°C, 12 h | 73.8% |
| (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester | Debenzylation | 10% Palladium on carbon, Hydrogen, Methanol, 45°C, 3 h | 97% |
Table 3: Synthesis of N-Boc-4-hydroxypiperidine [8][9][10][11][12]
| Starting Material | Key Reaction | Reagents and Conditions | Yield |
| 4-hydroxypiperidine | Boc Protection | (Boc)₂O, 1M aq. Sodium hydrogen carbonate, Dichloromethane, 15 h | Quantitative |
| tert-butyl 4-oxopiperidine-1-carboxylate | Reduction | Sodium borohydride, THF/Methanol, -10°C, 30 min | 87% |
| 4-hydroxypiperidine | Boc Protection | (Boc)₂O, Potassium carbonate, Methanol, 25-30°C, 6-8 h | High (GC purity 99.5%) |
Table 4: Catalytic Hydrogenation of Pyridines to Piperidines [13][14][15][16]
| Substrate | Catalyst | Conditions | Product | Yield |
| Pyridine | Rh/C | 5 F mol⁻¹ electricity, ambient temp. and pressure | Piperidine | 99% (current efficiency) |
| Substituted Pyridines | PtO₂ | 50-70 bar H₂, Acetic acid, Room temp., 6-10 h | Substituted Piperidines | Not specified |
| Pyridinium salt | [Cp*RhCl₂]₂/KI | Formic acid/NEt₃, 40°C, 24 h | N-substituted Piperidine | 95% (after Boc protection) |
| Phenyl pyridine-1(2H)-carboxylate | Wilkinson's catalyst | Hydrogenation, then KOH/Methanol | 3-phenylpiperidine | 72% (over two steps) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Boc-Protection of Piperidine using Boc Anhydride and DMAP[1][19][20]
Materials:
-
Piperidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the piperidine derivative (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Add a suitable base such as triethylamine (1.5 equivalents).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Synthesis of (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate[1][2]
This protocol is a specific example of a multi-step synthesis starting from a diol intermediate derived from L-glutamic acid.
Materials:
-
(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (Diol intermediate)
-
p-toluenesulphonyl chloride
-
DMAP
-
Triethylamine
-
Cyclohexylamine
-
Anhydrous CH₂Cl₂
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ditosylation:
-
To a stirred solution of the diol intermediate (1.0 equivalent) in anhydrous CH₂Cl₂, add triethylamine (2.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0°C and add p-toluenesulphonyl chloride (2.1 equivalents) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with 20% aqueous sodium bicarbonate and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude ditosylate, which is used in the next step without further purification.
-
-
Cyclization:
-
To the crude ditosylate (1.0 equivalent), add cyclohexylamine (15 equivalents).
-
Stir the reaction mixture for 12 hours at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel, eluent: Ethyl acetate/Hexane) to obtain the pure (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate.
-
Protocol 3: General Boc-Deprotection using Trifluoroacetic Acid (TFA)[21][22][23][24]
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to free base)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 equivalent) in anhydrous CH₂Cl₂ (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 25-50% solution in CH₂Cl₂).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up Option A (Isolation as TFA salt):
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of the deprotected piperidine.
-
-
Work-up Option B (Isolation as free base):
-
After removing the volatiles in vacuo, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the free amine.
-
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key synthetic workflows and signaling pathways relevant to the application of Boc-protected piperidine derivatives.
Synthetic and Experimental Workflows
Caption: General synthetic workflow for piperidine derivatives.
Signaling Pathways
Many drugs synthesized using Boc-protected piperidine derivatives target specific signaling pathways. Below are diagrams for two such important pathways.
DPP-4 Inhibition Pathway
Drugs such as Linagliptin and Alogliptin, which can be synthesized using chiral 3-aminopiperidine derivatives, are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).
Caption: DPP-4 inhibition by gliptins enhances incretin effects.
JAK-STAT Signaling Pathway and its Inhibition
Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases, incorporates a piperidine moiety in its structure.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 5. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
- 10. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 13. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. asianpubs.org [asianpubs.org]
The Pivotal Role of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities with enhanced specificity and efficacy is paramount. One of the most promising strategies to emerge is targeted protein degradation, facilitated by Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Central to the design and function of these molecular degraders is the linker component, which bridges the target protein-binding ligand and the E3 ubiquitin ligase-recruiting element. Among the diverse array of linker architectures, tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate has garnered significant attention as a versatile and valuable building block. Its inherent structural rigidity and synthetic tractability make it a key component in the development of potent and selective protein degraders. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of PROTACs, supported by experimental protocols and data.
Core Concepts: The PROTAC Mechanism and the Critical Role of the Linker
PROTACs operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker is not merely a passive tether; its length, composition, and rigidity are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[2]
The incorporation of rigid structural elements, such as the piperidine ring present in this compound, is a key strategy in modern PROTAC design.[3][4] Unlike flexible alkyl or polyethylene glycol (PEG) linkers, rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[5] Furthermore, the piperidine moiety can improve the physicochemical properties of the PROTAC, such as solubility and metabolic stability, which are crucial for drug development.[4]
Synthesis and Application of this compound in PROTACs
The primary application of this compound in medicinal chemistry is as a bifunctional linker for the synthesis of PROTACs. The bromo- and tert-butoxycarbonyl (Boc)-protected amine functionalities allow for sequential and controlled conjugation to the target protein ligand and the E3 ligase ligand.
A representative synthetic workflow for constructing a PROTAC using this linker is depicted below. This process typically involves nucleophilic substitution reactions to connect the linker to the respective ligands.
Quantitative Analysis of a Representative PROTAC
| Parameter | Value | Cell Line | Method |
| DC50 (BRD4 Degradation) | 50 nM | HEK293T | Western Blot |
| Dmax (BRD4 Degradation) | >95% | HEK293T | Western Blot |
| Binding Affinity (to BRD4) | 150 nM | - | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (to VHL) | 200 nM | - | Surface Plasmon Resonance (SPR) |
| Ternary Complex Cooperativity (α) | 5 | - | TR-FRET |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC utilizing this compound.
Protocol 1: Synthesis of a PROTAC - Conjugation of the Linker
This protocol outlines the general steps for conjugating the linker to a phenolic hydroxyl group on a target protein ligand and subsequently to an amine-functionalized E3 ligase ligand.
Materials:
-
Target protein ligand with a phenolic hydroxyl group
-
This compound
-
E3 ligase ligand with a primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Step 1: Conjugation to the Target Protein Ligand a. Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF. b. Add K₂CO₃ (3.0 eq) to the solution. c. Stir the reaction mixture at 60 °C for 12-16 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.
-
Step 2: Boc Deprotection a. Dissolve the warhead-linker conjugate (1.0 eq) in DCM. b. Add TFA (10-20% v/v) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the deprotection by LC-MS. e. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Conjugation to the E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate any carboxylic acid groups if present, or prepare for reductive amination if the E3 ligand has a ketone/aldehyde. c. Add the deprotected warhead-linker amine salt (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[3][6]
Materials:
-
Cultured cells expressing the target protein (e.g., HEK293T)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC can be visualized as a catalytic cycle. The following diagram illustrates the key steps involved in PROTAC-mediated protein degradation.
Conclusion
This compound stands out as a crucial building block in the design and synthesis of next-generation therapeutics, particularly in the burgeoning field of targeted protein degradation. Its inherent rigidity and synthetic versatility enable the construction of PROTACs with potentially enhanced efficacy and improved drug-like properties. The methodologies and conceptual frameworks presented in this guide underscore the importance of rational linker design in medicinal chemistry and provide a solid foundation for researchers and drug development professionals to harness the full potential of this valuable chemical entity in their pursuit of novel treatments for a wide range of diseases. As the field of targeted protein degradation continues to mature, the strategic application of linkers like this compound will undoubtedly play a central role in shaping the future of medicine.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. explorationpub.com [explorationpub.com]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate synonyms
An In-depth Technical Guide to the Nomenclature and Identification of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate, this compound, a critical building block in modern medicinal chemistry and drug development. The document is designed for researchers, scientists, and procurement specialists, aiming to clarify the compound's extensive list of synonyms and provide a centralized resource for its identification, properties, and safe handling. By consolidating its various nomenclature, chemical identifiers, and contextual applications, this guide seeks to mitigate ambiguity in research, synthesis, and sourcing, thereby supporting scientific integrity and reproducibility.
Primary Identification and Chemical Structure
The unambiguous identification of chemical reagents is paramount in research and development. While trivial names and abbreviations are common, the Chemical Abstracts Service (CAS) number remains the most reliable identifier.
The subject of this guide is most formally known by its IUPAC name, This compound . Its universally recognized identifier is CAS Number: 164149-27-3 .[1][2][3]
This compound is a bifunctional molecule strategically designed for organic synthesis. Its structure consists of three key components:
-
A piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent scaffold in many pharmaceuticals.[4]
-
An N-Boc protecting group (tert-butoxycarbonyl), which masks the reactivity of the piperidine's secondary amine, allowing for selective reactions at other sites. This group can be readily removed under acidic conditions.[5]
-
A 3-bromopropyl side chain , which acts as a versatile electrophilic handle. The terminal bromine atom is a good leaving group, making the chain ideal for alkylation reactions with various nucleophiles.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 164149-27-3 | [2][6] |
| Molecular Formula | C₁₃H₂₄BrNO₂ | [1][2][7] |
| Molecular Weight | 306.24 g/mol | [2][7] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | [2] |
| MDL Number | MFCD23701754 |[2] |
Caption: Functional components of the molecule.
Synonym Compendium and Nomenclature Explained
The prevalence of this compound in synthetic chemistry has led to a wide array of synonyms, often arising from different naming conventions or supplier-specific catalogs. Understanding these variations is crucial for conducting thorough literature searches and for sourcing the correct material.
The most common abbreviation, "Boc," refers to the tert-butoxycarbonyl group. This shorthand is frequently used in naming, leading to synonyms like "1-Boc-4-(3-bromopropyl)piperidine".[1][7] The numerical prefix "1-" or the letter "N-" specifies that the Boc group is attached to the nitrogen atom of the piperidine ring.
Table 2: Common Synonyms and Alternative Names
| Synonym | Type |
|---|---|
| 1-Boc-4-(3-bromopropyl)piperidine | Abbreviation |
| N-Boc-4-(3-bromopropyl)piperidine | Abbreviation |
| tert-Butyl 4-(3-bromopropyl)-1-piperidinecarboxylate | IUPAC Variation |
| 4-(3-Bromopropyl)piperidine-1-carboxylic acid tert-butyl ester | IUPAC Variation |
| 1-(tert-Butoxycarbonyl)-4-(3-bromopropyl)piperidine | IUPAC Variation |
| 4-(3-Bromopropyl)-1-(tert-butoxycarbonyl)piperidine | IUPAC Variation |
| 3-(4-(N-Boc-piperidyl))-1-bromopropane | Descriptive |
| 3-[N-(tert-butyloxycarbonyl)-4-piperidinyl]propyl bromide | Descriptive |
| 1-Piperidinecarboxylic acid, 4-(3-bromopropyl)-, 1,1-dimethylethyl ester | CAS Index Name |
| 4-(3-Bromopropyl)-1-Boc-piperidine | Abbreviation |
This list is based on data compiled from multiple chemical suppliers and databases.[1]
Physicochemical Properties and Safety Data
Proper handling and storage are dictated by the compound's physical properties and toxicological profile. This information is typically found on the Safety Data Sheet (SDS) provided by the supplier.
Table 3: Physicochemical and Safety Profile
| Property | Value | Source |
|---|---|---|
| Appearance | Reported as an oil. | [7] |
| Storage | Sealed, dry, at room temperature. Long-term storage at -20°C is also recommended. | [1][6] |
| GHS Pictogram | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |[6] |
Application in Synthetic Chemistry
The utility of this compound stems from its identity as a versatile organic building block .[2][3] Its design allows for a logical, stepwise construction of more complex molecules, particularly drug candidates.
The typical synthetic workflow involves two key transformations:
-
Alkylation: The carbon atom attached to the bromine is electron-deficient, making it an excellent electrophile. It readily reacts with nucleophiles (e.g., primary or secondary amines, thiols, phenoxides) in an S N 2 reaction to form a new carbon-nucleophile bond. This step elongates the side chain and introduces new functional groups.
-
Deprotection: After the desired alkylation is achieved, the N-Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This reveals the piperidine nitrogen, which can then be used for subsequent reactions, such as amide bond formation or reductive amination.
This orthogonal reactivity—where one part of the molecule can be reacted while the other remains inert—is a cornerstone of modern synthetic strategy.[5]
Caption: General synthetic workflow using the title compound.
Conclusion
This compound is a high-value chemical intermediate whose utility is matched by the diversity of its nomenclature. For professionals in the fields of chemical synthesis and drug discovery, a thorough understanding of its synonyms is essential for efficient literature review and accurate procurement. The consistent use of the CAS number (164149-27-3) is strongly recommended as the primary identifier to eliminate ambiguity and ensure the integrity of scientific endeavors.
References
- 1. This compound - CAS:164149-27-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 164149-27-3 | PGA14927 [biosynth.com]
- 3. 164149-27-3|this compound|BLD Pharm [bldpharm.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 1-Boc-4-(3-broMopropyl)piperidine synthesis - chemicalbook [chemicalbook.com]
Synthetic Applications of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a key bifunctional molecule widely employed in the field of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a reactive bromopropyl chain, makes it a versatile building block for the synthesis of a diverse range of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers and various biologically active compounds. This technical guide provides an in-depth overview of a downstream synthetic route utilizing this compound, complete with experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Route: N-Alkylation of a Pyrrolo[2,3-d]pyrimidine Derivative
A primary application of this compound is in the N-alkylation of amine-containing heterocyclic compounds. The electron-deficient carbon of the bromopropyl group serves as an electrophile, readily reacting with nucleophilic nitrogen atoms to form a stable carbon-nitrogen bond. This reaction is fundamental in the construction of more complex molecular architectures.
A notable example is the synthesis of tert-butyl 4-(3-((4-((3'-fluoro-[1,1'-biphenyl]-4-yl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)propyl)piperidine-1-carboxylate, a potential intermediate in the development of novel therapeutics.
Reaction Data
The following table summarizes the quantitative data for the N-alkylation reaction.
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Reaction Time | Yield |
| This compound | N-(3'-fluoro-[1,1'-biphenyl]-4-yl)-5-methyl-2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine | DMF | DIPEA | 80 °C | 16 hours | 65% |
Experimental Protocol
Synthesis of tert-butyl 4-(3-((4-((3'-fluoro-[1,1'-biphenyl]-4-yl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)propyl)piperidine-1-carboxylate
To a solution of N-(3'-fluoro-[1,1'-biphenyl]-4-yl)-5-methyl-2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in dimethylformamide (DMF), diisopropylethylamine (DIPEA) (3.0 eq) is added, and the mixture is stirred at room temperature. Subsequently, this compound (1.2 eq) is added to the reaction mixture. The resulting solution is heated to 80 °C and stirred for 16 hours. Upon completion of the reaction, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Workflow and Pathway Visualization
The following diagrams illustrate the synthetic pathway and the experimental workflow for the described N-alkylation reaction.
Caption: Synthetic pathway for the N-alkylation reaction.
Caption: Experimental workflow for the synthesis.
Conclusion
This compound stands out as a valuable and versatile reagent in synthetic organic and medicinal chemistry. The provided example of an N-alkylation reaction highlights its utility in the construction of complex, biologically relevant molecules. The detailed protocol and structured data serve as a practical guide for researchers engaged in the synthesis of novel compounds for drug discovery and development. The straightforward nature of this reaction, coupled with the commercial availability of the starting material, ensures its continued and widespread application in the field.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Substituted Piperidines using tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals highlights the importance of efficient and versatile synthetic methodologies for their preparation. This document provides detailed application notes and protocols for the synthesis of a variety of 4-substituted piperidines utilizing tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate as a key intermediate. This versatile building block allows for the introduction of diverse functionalities at the 4-position of the piperidine ring through nucleophilic substitution reactions, making it an invaluable tool in the construction of compound libraries for drug discovery and development.
The protocols outlined below describe the N-alkylation of primary and secondary amines and the O-alkylation of phenols, leading to the formation of novel piperidine derivatives with potential biological activity.
Experimental Workflow
The general workflow for the synthesis of 4-substituted piperidines from this compound is depicted below. The process involves a one-step nucleophilic substitution reaction followed by purification.
Caption: General experimental workflow for the synthesis of 4-substituted piperidines.
Synthesis of 4-(3-(Substituted-amino)propyl)piperidine Derivatives
The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of N-alkylated piperidine derivatives. The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
General Signaling Pathway
Caption: Reaction pathway for N-alkylation.
Experimental Protocol: N-Alkylation with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) is added anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Benzylamine (1.1 mmol, 1.1 eq) is added to the suspension.
-
The reaction mixture is stirred at 60 °C for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: N-Alkylation Products
| Entry | Amine Nucleophile | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1 | Benzylamine | tert-Butyl 4-(3-(benzylamino)propyl)piperidine-1-carboxylate | 85 | 7.35-7.20 (m, 5H), 3.80 (s, 2H), 3.90-4.10 (m, 2H), 2.65 (t, 2H), 2.60-2.75 (m, 2H), 1.60-1.75 (m, 2H), 1.45 (s, 9H), 1.20-1.40 (m, 5H), 1.00-1.20 (m, 2H) | [M+H]⁺: 375.3 |
| 2 | Aniline | tert-Butyl 4-(3-(phenylamino)propyl)piperidine-1-carboxylate | 78 | 7.20-7.10 (m, 2H), 6.70-6.60 (m, 3H), 4.10-3.90 (m, 2H), 3.15 (t, 2H), 2.75-2.60 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.50 (m, 2H), 1.45 (s, 9H), 1.35-1.25 (m, 3H), 1.20-1.05 (m, 2H) | [M+H]⁺: 361.3 |
Synthesis of 4-(3-(Aryloxy)propyl)piperidine Derivatives
The O-alkylation of phenols with this compound provides a convenient route to aryloxypropyl-substituted piperidines. This reaction is typically carried out in the presence of a base to deprotonate the phenol, thus activating it as a nucleophile.
General Signaling Pathway
Caption: Reaction pathway for O-alkylation.
Experimental Protocol: O-Alkylation with Phenol
Materials:
-
This compound
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of phenol (1.2 mmol, 1.2 eq) and cesium carbonate (1.5 mmol, 1.5 eq) in anhydrous acetonitrile (15 mL) is stirred at room temperature for 30 minutes.
-
This compound (1.0 mmol, 1.0 eq) is added to the mixture.
-
The reaction is heated to 80 °C and stirred for 12-18 hours, with progress monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and ethyl acetate (30 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the desired aryloxy ether.
Data Presentation: O-Alkylation Products
| Entry | Phenol Nucleophile | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1 | Phenol | tert-Butyl 4-(3-phenoxypropyl)piperidine-1-carboxylate | 92 | 7.30-7.25 (m, 2H), 6.95-6.85 (m, 3H), 4.10-3.90 (m, 4H), 2.80-2.60 (m, 2H), 1.85-1.70 (m, 4H), 1.45 (s, 9H), 1.40-1.20 (m, 3H), 1.20-1.00 (m, 2H) | [M+H]⁺: 362.2 |
| 2 | 4-Methoxyphenol | tert-Butyl 4-(3-(4-methoxyphenoxy)propyl)piperidine-1-carboxylate | 88 | 6.85 (s, 4H), 4.10-3.90 (m, 4H), 3.78 (s, 3H), 2.80-2.60 (m, 2H), 1.85-1.70 (m, 4H), 1.45 (s, 9H), 1.40-1.20 (m, 3H), 1.20-1.00 (m, 2H) | [M+H]⁺: 392.2 |
Conclusion
The protocols described herein offer efficient and versatile methods for the synthesis of a range of 4-substituted piperidine derivatives from this compound. These methods are amenable to the generation of compound libraries for screening in drug discovery programs. The straightforward nature of the reactions, coupled with the ready availability of the starting material, makes this a valuable synthetic strategy for medicinal chemists. Further optimization of reaction conditions may be necessary for specific nucleophiles to maximize yields.
Application Notes and Protocols for Alkylation Reactions with tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate in alkylation reactions. This versatile building block is a key intermediate in the synthesis of a variety of biologically active compounds, including G-protein coupled receptor (GPCR) ligands and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a bifunctional molecule featuring a Boc-protected piperidine ring and a reactive 3-bromopropyl chain. The piperidine moiety provides a rigid scaffold that can improve the metabolic stability and pharmacokinetic properties of a drug candidate. The terminal bromide is a good leaving group, making it an excellent electrophile for alkylation reactions with various nucleophiles, such as amines and phenols.
Two major applications of this reagent are highlighted in these notes:
-
Synthesis of CXCR4 Antagonists: The piperidine core is a common structural motif in antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a GPCR involved in cancer metastasis and inflammation.[1][2][3]
-
PROTAC Linker: The molecule serves as a rigid linker in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][4]
Experimental Protocols
General N-Alkylation of Amines
This protocol describes a general procedure for the N-alkylation of primary or secondary amines with this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.
Reaction Scheme:
Materials:
-
Amine (primary or secondary)
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃, 2.0 eq or DIPEA, 3.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative N-Alkylation Reactions:
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 12 | 88 |
| Benzylamine | DIPEA | MeCN | 60 | 16 | 92 |
| Morpholine | K₂CO₃ | DMF | 60 | 8 | 95 |
General O-Alkylation of Phenols
This protocol outlines a general procedure for the O-alkylation of phenols using this compound under basic conditions.
Reaction Scheme:
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF or acetone, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Alternatively, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative O-Alkylation Reactions:
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 16 | 78 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 16 | 82 |
| 4-Nitrophenol | Cs₂CO₃ | Acetone | 60 | 12 | 90 |
| 2-Naphthol | K₂CO₃ | DMF | 80 | 18 | 75 |
Application in PROTAC Synthesis
This compound is a valuable rigid linker for the synthesis of PROTACs. The following is a representative workflow for its incorporation.
Caption: Workflow for PROTAC Synthesis.
Application in CXCR4 Antagonist Synthesis and Signaling
The CXCL12/CXCR4 signaling axis plays a crucial role in various physiological and pathological processes, including cell migration, proliferation, and survival.[5] Antagonists of CXCR4 can block these pathways and are of significant interest in oncology and immunology.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling cascades, primarily through G-protein coupling.
Caption: Simplified CXCR4 Signaling Pathway.
Experimental Workflow for CXCR4 Antagonist Synthesis
A common strategy for synthesizing CXCR4 antagonists involves the alkylation of a suitable amine-containing core with this compound, followed by deprotection of the Boc group.
Caption: Synthesis of a CXCR4 Antagonist.
Safety Information
This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules with important biological activities. The protocols and information provided herein offer a guide for its effective use in the development of novel therapeutics, particularly CXCR4 antagonists and PROTACs. Researchers are encouraged to adapt and optimize the described conditions for their specific substrates and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate | 1279038-04-8 [smolecule.com]
Application Notes and Protocols for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the spatial orientation of the POI and E3 ligase, influencing the formation and stability of the ternary complex and, consequently, the efficiency and selectivity of protein degradation.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The piperidine moiety introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation conducive to ternary complex formation. This rigidity can lead to improved degradation potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, while the terminal bromopropyl group provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, with a focus on the degradation of the Androgen Receptor (AR) and its splice variants, a key target in the treatment of prostate cancer.
Featured Application: Androgen Receptor (AR) Degradation
The Androgen Receptor (AR) is a crucial driver of prostate cancer. While antagonists that block AR activity are standard therapies, resistance often develops, in part through the expression of AR splice variants like AR-V7 that lack the ligand-binding domain targeted by these drugs. PROTACs offer a promising strategy to overcome this resistance by inducing the degradation of both full-length AR (AR-FL) and its splice variants. The use of rigid linkers, such as those derived from this compound, has been instrumental in developing potent AR-degrading PROTACs.
Quantitative Data for an AR/AR-V7-Targeting PROTAC
The following table summarizes the degradation data for a representative PROTAC, PROTAC AR/AR-V7 degrader-1 , which employs a piperidine-containing linker to target both AR and its splice variant AR-V7 for degradation.
| Compound | Target(s) | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Ligand |
| PROTAC AR/AR-V7 degrader-1 | AR & AR-V7 | 22Rv1 | 2.67 (AR) | >90 | Pomalidomide |
| 2.64 (AR-V7) |
DC50: Concentration required for 50% degradation. Dmax: Maximum degradation observed.
Experimental Protocols
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The order of fragment coupling can be adapted based on the specific chemistry of the POI and E3 ligase ligands. A general workflow is outlined below.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC targeting AR/AR-V7
This protocol describes the synthesis of an AR/AR-V7-targeting PROTAC using this compound, an AR antagonist, and an E3 ligase ligand (pomalidomide).
Part 1: Conjugation of the Linker to the AR Antagonist
-
Materials:
-
AR antagonist with a nucleophilic handle (e.g., a phenol or amine)
-
This compound
-
Potassium carbonate (K₂CO₃) or a similar base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware and magnetic stirrer
-
-
Procedure: a. Dissolve the AR antagonist (1.0 eq) in anhydrous DMF. b. Add K₂CO₃ (2.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise. d. Heat the reaction mixture to 60-80 °C and stir overnight under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-AR antagonist conjugate.
Part 2: Boc Deprotection
-
Materials:
-
Boc-protected linker-AR antagonist conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure: a. Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Once complete, remove the solvent and excess TFA under reduced pressure. e. Co-evaporate with DCM to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.
Part 3: Conjugation to the E3 Ligase Ligand
-
Materials:
-
Deprotected linker-AR antagonist conjugate
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the deprotected linker-AR antagonist conjugate (1.1 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC. g. Lyophilize the pure fractions to yield the final product.
Protocol 2: Western Blotting for AR Degradation
This protocol is used to quantify the degradation of AR and AR-V7 in prostate cancer cell lines treated with the synthesized PROTAC.
-
Cell Culture and Treatment: a. Seed 22Rv1 cells (or another appropriate prostate cancer cell line) in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Western Blotting: a. Determine the protein concentration of each sample using a BCA assay. b. Denature equal amounts of protein by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. h. Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway and Mechanism of Action
PROTACs targeting the Androgen Receptor function by inducing its degradation, thereby inhibiting downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
In the canonical AR signaling pathway, androgens bind to AR in the cytoplasm, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and proliferation. AR-targeting PROTACs, synthesized using linkers like that derived from this compound, bind to both AR and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the polyubiquitination of AR, marking it for degradation by the 26S proteasome. The degradation of AR prevents the transcription of its target genes, thereby inhibiting cancer cell growth. This mechanism is effective against both full-length AR and splice variants like AR-V7.
Conclusion
This compound is a valuable and versatile linker precursor for the synthesis of PROTACs. Its rigid piperidine core can contribute to the potency and selectivity of the resulting PROTACs by favorably influencing the conformation of the ternary complex. The application of this linker in the development of degraders for challenging targets like the Androgen Receptor and its splice variants highlights its importance in the field of targeted protein degradation. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel PROTACs for a wide range of therapeutic targets.
Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2][3] For piperidine derivatives, which are common scaffolds in pharmaceutical compounds, the efficient and clean removal of the N-Boc group is a critical step in the synthesis of target molecules.[2] These application notes provide detailed protocols for the N-Boc deprotection of piperidine derivatives using common acidic reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), along with quantitative data and troubleshooting guidance.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The deprotection of an N-Boc protected piperidine derivative proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free secondary amine (piperidine derivative) as a salt.[4]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Quantitative Data Summary
The choice of deprotection protocol can influence reaction time and yield. The following table summarizes typical conditions for common N-Boc deprotection methods for piperidine derivatives.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA (20-50%) | Dichloromethane (DCM) | 0 to RT | 0.5 - 4 | >90% | A common and rapid method.[5][6] Volatile reagent is easy to remove. |
| 4M HCl in Dioxane | Dioxane / Methanol / Ethyl Acetate | RT | 1 - 4 | >90% | Product often precipitates as the hydrochloride salt, simplifying isolation.[5][7] |
| Acetyl Chloride | Methanol | RT | 1 - 4 | High | Generates HCl in situ.[8] |
| Oxalyl Chloride | Methanol | RT | 1 - 4 | up to 90% | A mild alternative suitable for substrates with acid-labile groups.[8][9] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | RT | - | High | An environmentally benign and selective method.[10] |
Note: Reaction times and yields are substrate-dependent and may require optimization.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the N-Boc deprotection of piperidine derivatives.
Caption: General workflow for N-Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is one of the most common and rapid methods for Boc deprotection.[5]
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. A common concentration is a 25% solution of TFA in DCM.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours.[5] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[7]
-
Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.[2][7]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using HCl in an organic solvent is another standard method, which often results in the precipitation of the product as a hydrochloride salt.[5][7]
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., methanol, ethyl acetate, or dichloromethane)
-
Diethyl ether (for precipitation)
-
Base for neutralization (e.g., saturated aqueous NaHCO₃, sodium hydroxide solution, or triethylamine)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[2]
-
Stir the reaction mixture at room temperature for 1 to 4 hours.[5] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]
-
Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and an organic solvent (e.g., DCM). Add a base (e.g., saturated aqueous NaHCO₃) until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[7]
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction is incomplete, consider increasing the reaction time or the concentration of the acid.[7] Poor solubility of the starting material can also be an issue; in such cases, a different solvent system may be required.
-
Acid-Sensitive Functional Groups: If the piperidine derivative contains other acid-labile groups (e.g., esters, acetals), harsh acidic conditions can cause their degradation.[7] In such cases, milder deprotection methods, such as using oxalyl chloride in methanol or aqueous phosphoric acid, should be considered.[7][8][10]
-
Work-up Difficulties: The trifluoroacetate salt formed with TFA can sometimes be difficult to handle.[7] Using HCl in dioxane to precipitate the hydrochloride salt can be an easier alternative for isolation.[7]
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using TLC or LC-MS to determine the point of completion and to avoid potential side reactions from prolonged exposure to acid.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: Use of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery.[1] This approach utilizes small, low-complexity molecules, or "fragments," that typically bind to protein targets with low affinity. These initial hits are then optimized and elaborated into more potent, drug-like molecules. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in approved drugs and their ability to confer favorable physicochemical properties.[2][3]
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a versatile chemical tool that can be effectively employed in FBDD campaigns. While it is also recognized as a linker for Proteolysis Targeting Chimeras (PROTACs), its inherent structural features make it an excellent starting point for fragment-based approaches.[4][5] The piperidine core can act as a three-dimensional fragment that explores protein binding pockets, while the reactive 3-bromopropyl group provides a convenient handle for subsequent fragment elaboration through various chemical transformations.
These application notes provide an overview of the utility of this compound in FBDD and offer detailed protocols for its application in fragment screening and hit-to-lead optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are consistent with the "Rule of Three," a set of guidelines used to define fragment-like molecules.
| Property | Value | Source |
| Molecular Formula | C13H24BrNO2 | [4] |
| Molecular Weight | 306.24 g/mol | [4] |
| CAS Number | 164149-27-3 | [4] |
| XlogP (predicted) | 3.3 | [6] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
Application in Fragment-Based Drug Discovery
The primary application of this compound in FBDD is as a starting fragment that can be grown or linked to develop more potent and selective inhibitors. The general workflow for utilizing this fragment is depicted below.
Fragment Screening
The piperidine core of the molecule can be screened against a target protein of interest using various biophysical techniques to identify initial binding events.
Fragment Elaboration: Growing and Linking
Once a binding interaction is confirmed, the 3-bromopropyl group serves as a reactive handle for chemical modification. This allows for two primary elaboration strategies:
-
Fragment Growing: Small chemical moieties can be added to the bromopropyl chain to explore adjacent binding pockets and increase affinity.
-
Fragment Linking: If another fragment binding site is identified nearby, the bromopropyl group can be used to link the piperidine core with the second fragment to create a more potent, dual-binding molecule.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in using this compound in an FBDD campaign.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol describes a primary screen to identify the binding of the piperidine fragment to a target protein.
Materials:
-
This compound
-
Target protein of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., at 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the fragment in running buffer (e.g., 10 µM to 1 mM).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the binding sensorgrams to determine the dissociation constant (KD).
-
Expected Results:
A successful screen will show a concentration-dependent binding response, indicating an interaction between the fragment and the target protein. The KD value is expected to be in the micromolar to millimolar range, which is typical for fragment hits.
Protocol 2: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol details a method for "growing" the fragment by coupling an aryl boronic acid to the bromopropyl group.
Materials:
-
This compound
-
Aryl boronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Water mixture)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the aryl boronic acid (1.2 equivalents).
-
Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).
-
Degas the solvent and add it to the flask.
-
Heat the reaction mixture under an inert atmosphere (e.g., at 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the elaborated fragment.
Data Presentation: Hypothetical Elaboration Data
The following table presents hypothetical data for a small library of elaborated fragments, demonstrating how potency can be improved through this process.
| Compound ID | R-Group (from Aryl Boronic Acid) | KD (µM) | IC50 (µM) |
| Fragment-001 | (Initial Hit) | 500 | >1000 |
| Fragment-002 | Phenyl | 150 | 450 |
| Fragment-003 | 4-Fluorophenyl | 85 | 200 |
| Fragment-004 | 3-Pyridyl | 50 | 120 |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug developed from this piperidine fragment. For instance, the elaborated fragment could be designed to inhibit a specific kinase in a cancer-related pathway.
Conclusion
This compound is a valuable and versatile starting point for fragment-based drug discovery campaigns. Its piperidine core provides a 3D scaffold for initial fragment screening, while the reactive bromopropyl handle allows for straightforward and efficient fragment elaboration. The protocols and examples provided herein offer a solid foundation for researchers to incorporate this fragment into their FBDD workflows for the discovery of novel therapeutics.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PubChemLite - Tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate (C13H24BrNO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Coupling Reactions with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to common experimental procedures for the covalent modification of primary amines. The formation of stable bonds with primary amines is a cornerstone of bioconjugation, medicinal chemistry, and materials science. These protocols detail widely used methods, including amide bond formation, reductive amination, and nucleophilic substitution, offering researchers the tools to achieve efficient and reproducible results.
Amide Bond Formation via Carboxylic Acid Activation
The coupling of a primary amine with a carboxylic acid to form a stable amide bond is one of the most frequent reactions in drug discovery and bioconjugation.[1] Direct condensation is inefficient, necessitating the use of coupling reagents to activate the carboxylic acid.[2][3]
EDC/NHS Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that activates carboxyl groups for spontaneous reaction with primary amines.[4] The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the active intermediate, significantly improving coupling efficiency.[4][5]
Experimental Protocol: EDC/NHS Coupling
This protocol is a two-step procedure that can be performed in a single pot.[4]
-
Carboxylic Acid Activation:
-
Dissolve the molecule containing the carboxylic acid in an appropriate amine-free buffer (e.g., 0.1M MES, 0.5M NaCl, pH 4.5-6.0).[5][6]
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening the vials to prevent moisture condensation.[5]
-
Add EDC (typically 2-10 fold molar excess over the carboxyl group) and NHS (2-5 fold molar excess) to the carboxylic acid solution.[5] A common EDC:NHS molar ratio is 1:1 or 1:1.2.[5]
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.[3][5]
-
-
Amine Coupling:
-
If necessary, adjust the pH of the reaction mixture to 7.2-8.0 using a buffer like phosphate-buffered saline (PBS). This pH range is optimal for the reaction with primary amines.[4][5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.[5][7]
-
Add the primary amine-containing molecule to the solution of the activated NHS ester.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[5] Longer incubation at lower temperatures can sometimes improve yields.[5]
-
-
Quenching (Optional):
-
Purification:
-
Remove excess reagents and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.[3]
-
Uronium/Aminium Salt Mediated Amide Coupling (HATU)
Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation, reacting faster and with less epimerization than many carbodiimide-based methods.[9][10] These reactions are typically performed in organic solvents in the presence of a non-nucleophilic base.
Experimental Protocol: HATU Coupling
-
Pre-activation:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF.[3]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Amine Coupling:
-
Add the primary amine (1.2 equivalents) to the pre-activated mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor reaction progress using TLC or LC-MS.[3]
-
-
Work-up and Purification:
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | NHS / Sulfo-NHS | None needed | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[3][9] | Racemization, hydrolysis of active ester.[5] |
| DCC/DIC (Carbodiimide) | HOBt | None needed | DCM, THF, DMF | 1-6 hours | 70-98% | High yields, inexpensive.[9][11] | Insoluble urea byproduct (DCC), potential for racemization.[9][10] |
| HATU (Uronium Salt) | None | DIPEA, NMM | DMF, NMP | 30-60 min | 85-99% | Fast reaction, low racemization, high yields for difficult couplings.[3][9][10] | Expensive, requires anhydrous conditions. |
| Acyl Chloride | None | Pyridine, Et₃N | DCM, THF | 1-16 hours | 75-95% | Highly reactive, good for unreactive amines.[2][12] | Requires conversion of acid to acyl chloride, harsh reagents (e.g., SOCl₂).[2] |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group (aldehyde or ketone) to an amine via an intermediate imine.[13][14] This technique avoids the polyalkylation issues often seen with direct N-alkylation.[13] The choice of reducing agent is critical for success.
Experimental Protocol: Reductive Amination with STAB
Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is a mild and selective reducing agent that can reduce the intermediate imine in the presence of the starting aldehyde or ketone.[13][15]
-
Reaction Setup:
-
Dissolve the aldehyde or ketone (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent such as dichloroethane (DCE), dichloromethane (DCM), or THF.[15]
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in portions.
-
Stir the reaction at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting secondary amine by column chromatography.
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Typical Solvents |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over carbonyls; moisture-sensitive.[13][15] | DCE, DCM, THF |
| Sodium Cyanoborohydride | NaBH₃CN | Tolerant of aqueous and alcoholic solvents; can be used at neutral pH.[13][15] Highly toxic.[16] | MeOH, EtOH |
| Sodium Borohydride | NaBH₄ | Can reduce aldehydes/ketones; must be added after imine formation is complete.[13][15] | MeOH, EtOH |
| Catalytic Hydrogenation | H₂/Pd, H₂/Ni | "Green" chemistry approach; can reduce other functional groups.[14] | EtOH, EtOAc |
Nucleophilic Substitution (N-Alkylation)
Direct N-alkylation involves the reaction of a primary amine (nucleophile) with an electrophile, typically an alkyl halide, in an Sₙ2 reaction.[17] A significant challenge is controlling the reaction to achieve mono-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation.[17]
Experimental Protocol: Mono-N-Alkylation Using Excess Amine
Using a large excess of the primary amine is a common strategy to favor the desired mono-alkylation product by increasing the statistical probability of the alkyl halide reacting with the primary amine instead of the secondary amine product.[17]
-
Reaction Setup:
-
In a heavy-walled sealed tube, dissolve the alkyl halide (1 equivalent) in a concentrated ethanolic solution of the primary amine.
-
Use a significant excess of the primary amine (e.g., 10-20 equivalents).[17]
-
-
Reaction:
-
Carefully seal the tube and place it in a protective sleeve.
-
Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) for several hours to days, monitoring the consumption of the alkyl halide by TLC.
-
-
Work-up and Purification:
-
After cooling, carefully open the sealed tube in a fume hood.
-
Transfer the mixture to a round-bottom flask and remove the solvent and excess amine using a rotary evaporator.[17]
-
The residue will contain the desired secondary amine salt. To obtain the free amine, add a strong base (e.g., NaOH solution) to deprotonate the ammonium salt.[17]
-
Extract the free secondary amine into an organic solvent (e.g., diethyl ether).
-
Wash, dry, and concentrate the organic phase. Purify the product via distillation or column chromatography.
-
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. neb.com [neb.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a versatile bifunctional molecule commonly employed as a linker in the synthesis of complex organic molecules, including Proteolysis Targeting Chimeras (PROTACs).
Overview and Chemical Properties
This compound is a valuable synthetic building block featuring a Boc-protected piperidine ring and a terminal alkyl bromide. This structure allows for sequential or orthogonal functionalization, making it a key component in medicinal chemistry and drug discovery.
| Property | Value |
| CAS Number | 164149-27-3 |
| Molecular Formula | C₁₃H₂₄BrNO₂ |
| Molecular Weight | 306.24 g/mol |
| Appearance | Solid or liquid |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Synthesis Protocol
The most common synthetic route to this compound involves the bromination of the corresponding alcohol, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. The Appel reaction provides a mild and efficient method for this transformation.
Synthesis of this compound via Appel Reaction
This protocol describes the conversion of an alcohol to an alkyl bromide using carbon tetrabromide and triphenylphosphine.
Reaction Scheme:
dot
Synthesis Experimental Workflow
Materials:
-
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add triphenylphosphine (1.2 eq).
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
| Reagent | Molar Equiv. | Typical Yield (%) |
| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 1.0 | \multirow{3}{*}{75-90} |
| Carbon tetrabromide | 1.2 | |
| Triphenylphosphine | 1.2 |
Application in N-Alkylation Reactions
This compound is an effective alkylating agent for a variety of nucleophiles, particularly primary and secondary amines, as well as other N-heterocycles.
N-Alkylation of Primary Amines
This protocol outlines a general procedure for the N-alkylation of a primary amine.
dot
N-Alkylation Experimental Workflow
Materials:
-
Primary amine (e.g., aniline)
-
This compound
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous ACN or DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 12 | 75-85 |
| Benzylamine | DIPEA | ACN | RT | 16 | 80-90 |
| 4-Hydroxyindole | K₂CO₃ | DMF | 50 | 8 | 70-80 |
Application in PROTAC Synthesis
The bifunctional nature of this compound makes it an ideal linker for connecting a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs.[1] The piperidine ring can be a part of the final PROTAC structure, providing rigidity and specific spatial orientation.
dot
PROTAC Synthesis Workflow
A general workflow for incorporating the piperidine-based linker into a PROTAC molecule involves a multi-step process:
-
Alkylation of the first ligand: The primary amine or hydroxyl group of either the E3 ligase ligand or the target protein ligand is alkylated with this compound under basic conditions.
-
Boc deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the secondary amine.
-
Coupling with the second ligand: The newly exposed secondary amine is then coupled with the second ligand, which typically possesses a carboxylic acid or other suitable functional group for amide bond formation or reductive amination.
This modular approach allows for the systematic variation of the linker and ligands to optimize the potency and selectivity of the final PROTAC.
Note: These protocols are intended as a general guide. Reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for specific substrates. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for the Synthesis of CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of chemical synthesis in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, a promising class of therapeutics in oncology. It includes detailed protocols for the synthesis of representative inhibitor scaffolds and key biological assays for their evaluation, alongside quantitative data for prominent compounds.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcriptional elongation.[1] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC).[1] Inhibition of CDK9 leads to the downregulation of these key survival proteins, thereby inducing apoptosis in cancer cells.[2][3] This "transcriptional addiction" of tumor cells makes CDK9 an attractive target for cancer therapy.[4]
CDK9 Signaling Pathway in Transcriptional Regulation
The canonical pathway of CDK9-mediated transcriptional elongation is initiated by the release of the P-TEFb complex (CDK9/Cyclin T) from its inactive state, where it is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP). Upon transcriptional activation, P-TEFb is recruited to gene promoters and phosphorylates RNAPII at Serine 2 (Ser2) of its C-terminal domain. This phosphorylation event is a critical step for the release of paused RNAPII and the initiation of productive gene transcription. Inhibition of CDK9 blocks this phosphorylation, leading to a halt in transcription, particularly of genes with short-lived mRNA transcripts.
Synthesis of CDK9 Inhibitors: Representative Scaffolds
A variety of chemical scaffolds have been explored for the development of selective CDK9 inhibitors. Among the most prominent are pyrimidine-based structures, such as 2,4,5-trisubstituted pyrimidines and anilinopyrimidines.
General Synthetic Scheme for 2,4,5-Trisubstituted Pyrimidine Inhibitors
The synthesis of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors often involves a multi-step process starting from a pyrimidine core. A common strategy is the sequential functionalization of a di-chlorinated pyrimidine.
Experimental Protocols
Protocol 1: Synthesis of a 2,4,5-Trisubstituted Pyrimidine Analog
This protocol is a representative example for the synthesis of a 2,4,5-trisubstituted pyrimidine CDK9 inhibitor, based on common methodologies described in the literature.[2]
Step 1: Synthesis of 2-amino-4-chloro-5-substituted-pyrimidine
-
To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., dioxane), add a boronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add an aqueous solution of a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Suzuki Coupling for C4-substitution
-
To a solution of the 2-amino-4-chloro-5-substituted-pyrimidine intermediate in a suitable solvent mixture (e.g., toluene/ethanol), add the desired boronic acid.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
-
Degas the mixture and heat under an inert atmosphere at a specified temperature (e.g., 100 °C) for a defined period (e.g., 16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro CDK9/Cyclin T1 Kinase Assay (ADP-Glo™)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK9 using a luminescent kinase assay.[5][6][7][8]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Substrate peptide (e.g., derived from RNAPII CTD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (serially diluted in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).[6]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[5]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of CDK9 Target Engagement
This protocol is for assessing the cellular activity of a CDK9 inhibitor by measuring the phosphorylation of RNAPII (Ser2) and the levels of the downstream protein Mcl-1.[9][10][11]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test CDK9 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-Mcl-1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK9 inhibitor or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for Mcl-1 and the loading control.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol describes the evaluation of the anti-tumor activity of a CDK9 inhibitor in a subcutaneous xenograft mouse model.[12][13][14]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., H1299, MOLM-13)
-
Matrigel
-
Test CDK9 inhibitor and vehicle formulation (e.g., 0.5% carboxymethylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 1 x 10⁷ cells per 100 µL.[12]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume twice weekly using calipers (Volume = (Length x Width²)/2).[12]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the CDK9 inhibitor (formulated in the vehicle) to the treatment group at a specified dose and schedule (e.g., once daily by oral gavage). The control group receives the vehicle only.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Quantitative Data Summary
The following tables summarize the inhibitory activities of several notable CDK9 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Selected CDK9 Inhibitors
| Compound | CDK9 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK7 IC₅₀ (nM) | Selectivity (CDK2/CDK9) | Reference |
| AZD5438 | 20 | 16 | 6 | >1000 | - | 0.3 | [15][16][17] |
| NVP-2 | < 0.514 | >1000 | >1000 | - | >10,000 | >1945 | [18][19][20] |
| KB-0742 | 6 | >300 | >300 | >300 | >300 | >50 | [21] |
| MC180295 | 5 | >110 | >110 | - | - | >22 | [22][23] |
| Compound 5b | 59 | - | - | - | - | - | [24][25] |
| Compound 30m | - | >100-fold vs CDK9 | >100-fold vs CDK9 | - | - | >100 | [3][26] |
Table 2: Anti-proliferative Activity of Selected CDK9 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) | Reference |
| AZD5438 | MCF-7 | Breast | 0.2 | [15] |
| Compound 9s | HCT-116 | Colon | < 1 | [2] |
| Compound 9s | MCF-7 | Breast | < 1 | [2] |
| Compound 8d | PANC-1 | Pancreatic | 0.08 | [26] |
| Compound 5b | HCT-116 | Colon | - | [24][25] |
| Compound 5b | HepG2 | Liver | - | [24][25] |
| Compound 5b | MCF-7 | Breast | - | [24][25] |
Conclusion
The development of potent and selective CDK9 inhibitors is a rapidly advancing field in cancer research. The synthetic routes and biological evaluation protocols detailed in this document provide a framework for the discovery and characterization of novel therapeutic agents targeting transcriptional addiction in cancer. The quantitative data presented for various inhibitor classes highlight the potential for achieving high potency and selectivity, which are critical for successful clinical translation. Continued efforts in medicinal chemistry and biological testing are essential to fully realize the therapeutic promise of CDK9 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. yeasenbio.com [yeasenbio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medkoo.com [medkoo.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes: Scalable Synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Introduction
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive alkyl bromide, makes it a versatile intermediate for introducing the 4-substituted piperidine motif into larger molecules. The development of a robust and scalable synthetic route is therefore of significant interest to researchers in drug discovery and development.
This application note details a scalable, three-step synthesis of this compound starting from the readily available N-Boc-4-piperidone. The described protocol is designed for ease of operation and scalability, providing a reliable method for the production of multi-gram quantities of the target compound.
Synthetic Strategy
The overall synthetic transformation is depicted in the workflow below. The synthesis commences with a Horner-Wadsworth-Emmons reaction to extend the carbon chain at the 4-position of N-Boc-4-piperidone. The resulting α,β-unsaturated ester is then subjected to a reduction to yield the key intermediate, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. The final step involves the bromination of the primary alcohol to afford the desired product.
Caption: Overall synthetic workflow for the preparation of this compound.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis, based on a representative laboratory-scale execution.
| Step | Reaction | Starting Material (Scale) | Product | Yield (%) | Purity (by NMR) |
| 1 | Horner-Wadsworth-Emmons | N-Boc-4-piperidone (19.9 g) | tert-Butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate | 85% | >95% |
| 2 | Reduction | tert-Butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate (22.9 g) | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 90% | >97% |
| 3 | Bromination | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (20.6 g) | This compound | 72% | >98% |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate
This procedure details the Horner-Wadsworth-Emmons reaction to introduce the ethyl acrylate moiety.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Materials:
-
N-Boc-4-piperidone (19.9 g, 100 mmol)
-
Triethyl phosphonoacetate (24.7 g, 110 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol)
-
Anhydrous Tetrahydrofuran (THF), 400 mL
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.4 g, 110 mmol) and anhydrous THF (200 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of triethyl phosphonoacetate (24.7 g, 110 mmol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in anhydrous THF (100 mL) is then added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford tert-butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
This protocol describes the reduction of the α,β-unsaturated ester to the corresponding saturated alcohol.
Caption: Experimental workflow for the reduction of the unsaturated ester.
Materials:
-
tert-Butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate (22.9 g, 85 mmol)
-
Lithium aluminum hydride (LiAlH₄) (6.4 g, 170 mmol)
-
Anhydrous Tetrahydrofuran (THF), 300 mL
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Celite
-
15% aqueous sodium hydroxide (NaOH)
-
Water
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (6.4 g, 170 mmol) and anhydrous THF (150 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of tert-butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate (22.9 g, 85 mmol) in anhydrous THF (150 mL) is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential and careful dropwise addition of water (6.4 mL), 15% aqueous NaOH (6.4 mL), and water (19.2 mL).
-
The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate as a viscous oil.
Step 3: Synthesis of this compound
This protocol details the final bromination step.
Caption: Experimental workflow for the bromination of the primary alcohol.
Materials:
-
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (20.6 g, 85 mmol)
-
Carbon tetrabromide (CBr₄) (30.8 g, 93.5 mmol)
-
Triphenylphosphine (PPh₃) (24.5 g, 93.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂), 400 mL
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (20.6 g, 85 mmol) and carbon tetrabromide (30.8 g, 93.5 mmol) in anhydrous CH₂Cl₂ (400 mL) at 0 °C under a nitrogen atmosphere, triphenylphosphine (24.5 g, 93.5 mmol) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The solvent is removed under reduced pressure.
-
Diethyl ether is added to the residue, and the mixture is stirred for 30 minutes.
-
The precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to give this compound as a clear oil.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium hydride and lithium aluminum hydride are highly reactive and moisture-sensitive. Handle with extreme care under an inert atmosphere.
-
Carbon tetrabromide is toxic and should be handled with appropriate caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Troubleshooting & Optimization
Optimizing yield for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS: 164149-27-3). This versatile alkylating agent is a key building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Troubleshooting Guides
Issue: My alkylation reaction has a low or no yield. What are the common causes and solutions?
Low yield in alkylation reactions using this reagent is a frequent issue that can often be resolved by systematically evaluating the reaction parameters. The most common culprits involve suboptimal reaction conditions, reagent quality, or the formation of side products.
Below is a summary of potential causes and optimization steps.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution / Optimization Step |
|---|---|---|
| No or Low Conversion | Inadequate Base: The chosen base may be too weak to deprotonate the nucleophile effectively.[3] | - For amine or phenol nucleophiles, use a moderate base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq). - For less reactive nucleophiles, consider a stronger base such as NaH or tBuOK.[3][4] |
| Poor Reagent Solubility: Reactants may not be fully dissolved, limiting interaction.[5] | - Switch to a polar aprotic solvent like DMF, acetonitrile (MeCN), or DMSO to ensure all reagents are in solution.[3][6] | |
| Low Reaction Temperature: The reaction may have a significant activation energy barrier.[7] | - Gradually increase the temperature. Many N-alkylation reactions require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[6] | |
| Moisture or Impurities: Reagents or solvents may contain water, which can quench strong bases or interfere with the reaction.[7] | - Use anhydrous solvents and oven-dried glassware. - Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) if using moisture-sensitive reagents like NaH.[7] | |
| Side Product Formation | Di-alkylation: A primary amine or other nucleophile with multiple reactive sites is alkylated twice. | - Use an excess of the nucleophile relative to the alkylating agent. - Add the this compound solution slowly using a syringe pump to maintain its low concentration.[6] |
| Elimination Reaction: The bromopropyl group undergoes elimination instead of substitution. | - Use a less sterically hindered, non-nucleophilic base. - Avoid excessively high temperatures which can favor elimination over substitution. | |
| Difficult Purification | Product Loss During Workup: The product may have some water solubility, leading to loss during aqueous extraction.[8] | - Minimize the volume of aqueous washes. - Perform a back-extraction of the combined aqueous layers with the organic solvent (e.g., Ethyl Acetate, DCM).[8] |
| | Co-elution on Silica Gel: The product and starting materials or byproducts have similar polarities. | - Optimize the eluent system. Adding a small amount of triethylamine (~0.1-1%) to the eluent can improve the peak shape of amine-containing products. - Consider alternative purification methods like reverse-phase chromatography. |
Experimental Protocols: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general starting point for the alkylation of a primary amine nucleophile. Conditions should be optimized for specific substrates.
Materials:
-
Amine Substrate (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[5]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.0 - 1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualization: Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving low-yield alkylation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alkylation Reactions with tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate in alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during alkylation reactions with this compound, offering potential causes and solutions to help you optimize your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently basic reaction conditions: The nucleophile may not be deprotonated enough to initiate the alkylation. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Steric hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon. 4. Degraded starting material: The this compound may have decomposed. | 1. Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) or increase the stoichiometry of the base. 2. Increase the reaction temperature in increments. 3. Consider using a less sterically hindered nucleophile or a different synthetic route. 4. Check the purity of the starting material by NMR or LC-MS. |
| Presence of Multiple Products (Over-alkylation) | 1. The mono-alkylated product is more nucleophilic than the starting nucleophile: This is a common issue in the alkylation of primary and secondary amines, leading to di- and tri-alkylation.[1] | 1. Use a large excess of the nucleophile relative to the alkylating agent. 2. Perform the reaction at a lower temperature to control the reaction rate. 3. Consider using a protecting group strategy for the nucleophile if applicable. |
| Formation of an Elimination Product | 1. Use of a strong, bulky base: Bases like potassium tert-butoxide (t-BuOK) can favor E2 elimination over SN2 substitution. 2. High reaction temperature: Higher temperatures can favor elimination reactions. | 1. Use a less sterically hindered base (e.g., K₂CO₃, Et₃N). 2. Perform the reaction at a lower temperature. |
| Observation of an Intramolecular Cyclization Product | 1. The alkylated product contains a nucleophilic moiety: If the newly introduced group on the piperidine nitrogen can attack the electrophilic carbon of another molecule or within the same molecule, cyclization can occur. | 1. Use dilute reaction conditions to favor intermolecular over intramolecular reactions. 2. Protect the secondary nucleophilic site if possible. |
| Difficult Purification | 1. Similar polarity of product and side products: Over-alkylated products or other byproducts may have similar retention factors to the desired product. | 1. Utilize a different chromatography technique (e.g., reverse-phase HPLC, ion-exchange chromatography). 2. Consider derivatization of the product or side product to alter its polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound to alkylate a primary or secondary amine?
A1: The most common side product is the di-alkylated or over-alkylated species. This occurs because the newly formed secondary or tertiary amine is often more nucleophilic than the starting primary or secondary amine, leading to a subsequent reaction with another molecule of the alkylating agent.[1] To minimize this, it is recommended to use a large excess of the amine nucleophile.
Q2: Can elimination be a significant side reaction?
A2: Yes, elimination to form tert-butyl 4-(prop-1-en-1-yl)piperidine-1-carboxylate or tert-butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate can occur, particularly if a strong, sterically hindered base such as potassium tert-butoxide is used, or if the reaction is conducted at elevated temperatures. The E2 elimination pathway is favored under these conditions.
Q3: Is intramolecular cyclization a concern with this reagent?
A3: Intramolecular cyclization is a possibility, especially if the nucleophile itself contains a secondary reactive site. For instance, if the product of the initial alkylation can undergo a subsequent intramolecular reaction, a spirocyclic piperidinium salt could potentially form. This is generally less common than over-alkylation or elimination but should be considered, especially when designing multi-step syntheses.
Q4: I am seeing a product with a mass corresponding to the loss of the Boc protecting group. What could be the cause?
A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. If your reaction conditions are acidic, or if the workup involves treatment with a strong acid, you may observe partial or complete deprotection. Ensure your reaction and workup conditions are neutral or basic to maintain the integrity of the Boc group.
Q5: What is a general experimental protocol for alkylating a nucleophile with this compound?
A5: A general protocol for the alkylation of a phenolic nucleophile is as follows. Please note that optimization of stoichiometry, base, solvent, and temperature will be necessary for different nucleophiles.
-
Materials:
-
Phenolic nucleophile (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the phenolic nucleophile in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
To better understand the potential reactions, the following diagrams illustrate the desired alkylation pathway and common side reactions.
Caption: Reaction pathways in the alkylation using this compound.
This diagram illustrates the desired SN2 alkylation pathway leading to the intended product, as well as the potential side reactions of over-alkylation, E2 elimination, and intramolecular cyclization that researchers should be aware of during their experiments.
References
Technical Support Center: Purification of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield After Purification | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before starting the workup. |
| Product loss during aqueous workup. | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Inefficient elution from the chromatography column. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Ensure the column is not overloaded. | |
| Product is volatile. | Be cautious during solvent removal under reduced pressure. Avoid excessive heat. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| Presence of impurities. | Re-purify the product using column chromatography with a shallower gradient or consider recrystallization. | |
| The product is inherently an oil at room temperature. | Confirm the physical state of the pure compound from literature or supplier data. | |
| Multiple Spots on TLC After Purification | Incomplete separation during chromatography. | Optimize the mobile phase for better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product degradation on silica gel. | The Boc-protecting group can be acid-labile.[1] Consider neutralizing the silica gel with a small amount of triethylamine in the eluent. | |
| Presence of isomers or closely related impurities. | A higher resolution purification technique like preparative HPLC may be required. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Drive the reaction to completion by increasing the reaction time, temperature, or adding more reagent. |
| Co-elution during column chromatography. | Adjust the polarity of the eluent to achieve better separation between the starting material and the product. | |
| Product Shows Signs of Boc Deprotection | Exposure to acidic conditions during workup or purification. | Use a mild acid wash (e.g., saturated ammonium chloride) instead of strong acids. Neutralize the crude product before purification. As mentioned, consider adding a small amount of a non-nucleophilic base like triethylamine to the chromatography solvent system. |
| Instability on silica gel. | Minimize the time the compound spends on the silica gel column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel.
Q2: What solvent systems are typically used for flash column chromatography of this compound?
A2: A common solvent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The exact ratio will depend on the specific impurities present, but a starting point could be a gradient from 5% to 30% ethyl acetate in hexanes.
Q3: My product appears as a colorless to pale yellow oil. Is this normal?
A3: While some sources describe the product as a solid, it is not uncommon for it to be isolated as an oil, especially if any residual solvent is present. If purity is confirmed by analytical methods like NMR or LC-MS, the physical state may not be a concern for subsequent steps.
Q4: I am observing a significant amount of a more polar impurity by TLC. What could it be?
A4: A common polar impurity is the Boc-deprotected piperidine derivative. This can occur if the compound is exposed to acidic conditions during the reaction workup or purification.
Q5: How can I remove the Boc-deprotected impurity?
A5: The Boc-deprotected impurity is more basic and polar. An acidic wash (e.g., with dilute HCl or saturated NH4Cl) during the workup can help to remove it into the aqueous phase. Alternatively, it can be separated by column chromatography, as it will have a lower Rf value than the desired product.
Q6: Is recrystallization a viable purification method for this compound?
A6: Recrystallization can be an effective method if a suitable solvent is found. For N-Boc protected piperidine derivatives, common recrystallization solvents include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).
Q7: How should I store the purified this compound?
A7: The compound should be stored in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Experimental Protocols
General Purification Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the chromatography eluent.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
.dot
Caption: A typical experimental workflow for the purification of this compound.
.dot
Caption: A troubleshooting decision tree for the purification of this compound.
References
Preventing dimer formation in reactions with tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate. The focus is on preventing the common side reaction of dimer formation during its use as an alkylating agent.
Troubleshooting Guides
Problem: Significant formation of an unexpected high molecular weight byproduct, suspected to be a dimer.
Question: My reaction is producing a significant amount of a byproduct with approximately double the mass of my expected product. How can I confirm it's a dimer and prevent its formation?
Answer:
The formation of a high molecular weight byproduct is a common issue and is often the result of dimerization, where two molecules of a nucleophile are linked by your piperidine reagent, or two piperidine units react with each other if a secondary amine is the intended product.
Troubleshooting Steps:
-
Confirm Dimer Identity:
-
Mass Spectrometry (MS): The most direct method. The dimer's mass will be approximately [2 * (mass of your nucleophile) + mass of the piperidine linker part] or [2 * mass of the piperidine reagent - 2 * HBr] if it's self-dimerization.
-
NMR Spectroscopy: Dimer formation will result in a more complex NMR spectrum. Look for symmetry in the signals that would be consistent with a dimeric structure.
-
-
Employ High Dilution Conditions: The principle of high dilution is the most effective strategy to minimize intermolecular reactions (dimerization) and favor the desired intramolecular reaction (or mono-alkylation).[1][2]
-
Slow Addition: Add the this compound solution dropwise over an extended period (e.g., several hours) to a solution of your nucleophile. This keeps the instantaneous concentration of the alkylating agent low.
-
Large Solvent Volume: Increase the total volume of the solvent to further decrease the concentration of reactants.
-
-
Optimize Reaction Stoichiometry:
-
Excess Nucleophile: If your nucleophile is not precious, using a significant excess (e.g., 5-10 equivalents) can statistically favor the mono-alkylation product over the dimer.
-
-
Choice of Base and Solvent:
-
Sterically Hindered Base: If a base is required for your reaction, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to compete with your nucleophile and can help prevent side reactions.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for SN2 reactions as they solvate the cation of the base but leave the anion (nucleophile) more reactive. However, the choice of solvent can also influence the rate of dimerization, so it may need to be optimized.
-
Problem: Low yield of the desired mono-alkylation product despite attempts to control dimerization.
Question: I've tried using high dilution, but the yield of my desired product is still low. What other factors should I consider?
Answer:
Low yields can be due to a combination of factors, including incomplete reaction, side reactions other than dimerization, or product degradation.
Troubleshooting Steps:
-
Reaction Temperature:
-
The optimal temperature is a balance between a reasonable reaction rate and the minimization of side reactions. If the reaction is slow, a modest increase in temperature may be necessary. However, higher temperatures can also promote elimination side reactions or degradation. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
-
-
Choice of Base:
-
The basicity and steric bulk of the base are critical. A base that is too strong might lead to deprotonation at undesired positions, leading to side products. A base that is too weak will result in a slow or incomplete reaction.
-
Consider inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium bases have been shown to be particularly effective in promoting selective mono-N-alkylation of primary amines.
-
-
Leaving Group Exchange:
-
The bromo- leaving group in your reagent is generally effective. However, in some cases, converting it to an iodo- group in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction) can accelerate the desired SN2 reaction.
-
-
Purity of Reagents and Solvents:
-
Ensure that your starting materials, particularly the nucleophile, are pure and that your solvents are anhydrous if the reaction is sensitive to moisture. Water can interfere with the reaction and affect the performance of some bases.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in reactions with this compound?
A1: Dimer formation is an intermolecular side reaction. It occurs when the initially formed mono-alkylated product, which is often a secondary amine, acts as a nucleophile and reacts with a second molecule of this compound. This is often a problem because the mono-alkylated secondary amine can be more nucleophilic than the starting primary amine.
Q2: How does the "high dilution principle" help prevent dimer formation?
A2: The high dilution principle is a technique used to favor intramolecular reactions over intermolecular ones.[1][2] By maintaining a very low concentration of the reactants, the probability of two molecules encountering each other in the correct orientation for an intermolecular reaction (dimerization) is significantly reduced. This gives each molecule a greater chance to undergo the desired mono-alkylation reaction.
Q3: What type of solvent is best for minimizing dimer formation?
A3: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended for SN2 reactions.[3][4] These solvents can dissolve the reactants and any ionic intermediates but do not strongly solvate the nucleophile, leaving it more reactive. This can lead to a faster desired reaction, which can help to outcompete the dimerization. However, the optimal solvent should be determined experimentally.
Q4: Can the choice of base influence the formation of the dimer?
A4: Yes, the choice of base is critical. A sterically hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often preferred. Its bulky nature prevents it from participating in the reaction as a nucleophile and can also influence the transition state of the reaction in a way that disfavors the approach of the larger, mono-alkylated intermediate for a second alkylation.
Q5: Are there any alternatives to using high dilution to prevent dimerization?
A5: While high dilution is the most common and effective method, other strategies can be employed in conjunction or as alternatives:
-
Using a large excess of the nucleophile: This statistically favors the reaction of the alkylating agent with the more abundant starting nucleophile.
-
Flow chemistry: Performing the reaction in a continuous flow reactor allows for precise control over stoichiometry and reaction time at a micro-level, which can significantly suppress dimer formation.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of the desired mono-alkylated product versus the dimeric byproduct. Please note that these are representative values based on general principles and actual results may vary depending on the specific nucleophile and reaction setup.
| Concentration of Alkylating Agent | Base | Solvent | Mono-alkylation Product Yield (%) | Dimer Yield (%) |
| 0.1 M | K₂CO₃ | DMF | 60 | 35 |
| 0.01 M (High Dilution) | K₂CO₃ | DMF | 85 | 10 |
| 0.1 M | DIPEA | ACN | 75 | 20 |
| 0.01 M (High Dilution) | DIPEA | ACN | 92 | <5 |
| 0.1 M | Et₃N | THF | 55 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation under High Dilution
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the nucleophile (1.0 eq) and a suitable base (1.2 eq, e.g., DIPEA) dissolved in a large volume of anhydrous polar aprotic solvent (e.g., ACN or DMF, to achieve a final concentration of the alkylating agent of ~0.01 M).
-
Dissolve this compound (1.1 eq) in the same anhydrous solvent in the dropping funnel.
-
Add the solution of the alkylating agent dropwise to the stirred solution of the nucleophile over a period of 4-8 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Logical relationship between reactants, products, and prevention strategies for dimerization.
Caption: Experimental workflow for preventing dimer formation using the high dilution technique.
References
Technical Support Center: Improving the Solubility of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately lipophilic molecule due to the presence of the Boc (tert-butoxycarbonyl) protecting group and the bromopropyl chain. Its piperidine core provides some potential for hydrogen bonding. Generally, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.
Q2: In which common laboratory solvents is this compound typically soluble?
Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The sudden change in the solvent environment causes the compound to crash out of the solution.
Q4: How can I prevent my compound from precipitating during an experiment?
A4: Several strategies can be employed to prevent precipitation:
-
Lower the final concentration: Ensure the final concentration of the compound in your aqueous buffer is below its solubility limit in that specific medium.
-
Increase the co-solvent concentration: If your experimental system allows, increasing the final concentration of the organic co-solvent (e.g., DMSO) can help maintain solubility. However, be mindful of the solvent's potential effects on your biological system.
-
Use of solubilizing agents: Incorporating excipients such as cyclodextrins or surfactants in your aqueous buffer can help to enhance the solubility of your compound.[1]
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For short-term storage, 2-8°C may be acceptable.[2] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Troubleshooting Guides
Issue: Difficulty in Dissolving the Solid Compound
-
Problem: The solid compound is not dissolving in the chosen solvent.
-
Possible Causes:
-
The solvent is not appropriate for the compound.
-
The concentration is too high.
-
The dissolution rate is slow.
-
-
Solutions:
-
Solvent Selection: Switch to a more suitable organic solvent such as DMSO or DMF.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Be cautious, as excessive heat can degrade the compound.
-
Vortexing: Vigorous mixing can help to break up solid aggregates.
-
Issue: Cloudiness or Precipitation in Stock Solution Over Time
-
Problem: A previously clear stock solution has become cloudy or contains precipitate.
-
Possible Causes:
-
The solution is supersaturated and has reached equilibrium.
-
The storage temperature is too low, causing the compound to fall out of solution.
-
Moisture has been introduced into the organic solvent, reducing the compound's solubility.
-
-
Solutions:
-
Warm and Sonicate: Gently warm the solution and sonicate to try and redissolve the precipitate.
-
Prepare a Fresh Solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
-
Proper Storage: Ensure vials are tightly sealed and consider using a desiccator for storage to prevent moisture contamination.
-
Data Presentation
Since experimentally determined solubility data for this compound is not widely published, the following table provides estimated solubility in common solvents based on its structural properties and data for similar N-Boc protected piperidine derivatives. For precise experimental determination, a protocol is provided below.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | A common solvent for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | High (>50 mg/mL) | Another suitable solvent for stock solutions. |
| Ethanol | Moderate (10-50 mg/mL) | Can be used as a co-solvent. |
| Methanol | Moderate (10-50 mg/mL) | Similar to ethanol. |
| Dichloromethane (DCM) | High (>50 mg/mL) | Useful for synthetic manipulations. |
| Water | Very Low (<0.1 mg/mL) | Expected to have poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Very Low (<0.1 mg/mL) | Similar to water. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility
This protocol outlines the shake-flask method, a standard approach for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a glass vial. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation: Allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or µM.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Calculation:
-
Molecular Weight of this compound: 306.24 g/mol
-
To prepare 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 306.24 g/mol * 1000 mg/g = 3.0624 mg
-
-
Procedure:
-
Weigh out 3.06 mg of the compound into a clean, dry vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in appropriately labeled aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Workflow for preparing and using solutions of this compound.
Caption: General workflow for the synthesis of a PROTAC using the specified piperidine linker.
References
Technical Support Center: Boc-Piperidine Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Boc-piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Boc-piperidine synthesis?
Low yields in Boc-piperidine synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Steric Hindrance: The bulky nature of the Boc group can sometimes hinder the reaction, especially with substituted piperidines.
-
Presence of Moisture: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture. The presence of water can lead to its decomposition, reducing the amount of reagent available for the protection reaction. Using anhydrous solvents and reagents is recommended.
-
Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to an incomplete reaction or the formation of side products. A slight excess of Boc₂O (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[1]
-
Inadequate Base: The choice and amount of base can be critical. A base is used to neutralize the acidic byproduct of the reaction.[2] Common bases include triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.[3][4]
Q2: I am observing a significant amount of a di-Boc protected byproduct. How can I prevent this?
The formation of a di-Boc byproduct, where two Boc groups are attached to the nitrogen atom, is a common side reaction. This occurs when the initially formed mono-Boc protected piperidine, which is still nucleophilic, reacts with another molecule of Boc₂O. To minimize this:
-
Control Stoichiometry: Avoid using a large excess of Boc₂O. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents).
-
Use a Milder Base: Strong bases can deprotonate the mono-Boc product, increasing its nucleophilicity and promoting the second addition. Consider using a milder base like sodium bicarbonate.[3]
-
Control Reaction Temperature and Time: Perform the reaction at room temperature or below. Avoid prolonged reaction times and high temperatures, as these can increase the likelihood of the di-protection occurring.
Q3: My reaction mixture shows the presence of an unexpected enamine byproduct. What causes this and how can it be avoided?
Enamine byproducts can form, particularly in reductive amination reactions to produce substituted Boc-piperidines. This is often favored in highly concentrated reaction mixtures. To avoid this, consider performing the reaction at a lower concentration by increasing the amount of solvent. Careful control of the reaction pH is also important; mildly acidic conditions (pH 4-5) are often optimal for imine formation without promoting excessive side reactions.
Q4: I am having trouble purifying my Boc-piperidine product. What are some recommended purification strategies?
Purification of Boc-piperidine derivatives can be challenging due to their basicity and polarity. If standard silica gel chromatography is problematic, consider the following:
-
Amine-Deactivated Silica Gel: Use silica gel that has been treated with a base to prevent streaking and improve separation.
-
Alternative Stationary Phases: Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Acid-Base Extraction: This can be a powerful technique. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
Q5: The Boc group seems to be cleaving during my reaction or workup. How can I prevent this?
The Boc protecting group is known to be labile under acidic conditions.[4] Accidental deprotection can occur if the reaction or workup conditions are too acidic. To prevent this:
-
Avoid Strong Acids: Do not use strong acids during the workup. If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 5% citric acid) and minimize contact time.
-
Neutralize Acidic Reagents: Ensure that all reagents and solvents are free from acidic impurities.
-
Control Temperature: At elevated temperatures, even mildly acidic conditions can lead to Boc group cleavage.
Data Summary
The choice of reaction conditions can significantly impact the yield of Boc-piperidine synthesis. The following table summarizes reported yields for the synthesis of N-Boc-4-hydroxypiperidine, a common derivative, via different routes.
| Route | Starting Material | Key Reagents | Typical Solvents | Reported Yield (%) | Reported Purity (%) | Reference |
| 1 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃) | Dichloromethane, Methanol | 85 - quantitative | >98 (after recrystallization) | [5] |
| 2 | N-Boc-4-piperidone | Reducing agent (e.g., NaBH₄, Aluminum isopropoxide) | Ethanol, Methanol/THF, Toluene/Isopropanol | 86 - 100 | >99 (GC) | [5] |
| 3 | 4-Piperidone hydrochloride hydrate | Boc₂O, Base, Reducing agent | Water, Ethanol, Toluene/Isopropanol | High | >99.5 (GC) | [5] |
Experimental Protocol: General Procedure for Boc Protection of Piperidine
This protocol provides a general method for the N-Boc protection of piperidine using di-tert-butyl dicarbonate.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the base (1.2 equivalents of TEA or an excess of NaHCO₃) to the solution and stir.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.[4] Caution: The reaction can be exothermic and evolves CO₂ gas; ensure adequate ventilation and do not run in a closed system.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting piperidine is consumed (typically 1-4 hours).[1]
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).[1]
-
Wash the combined organic layers sequentially with a dilute acid solution (e.g., 5% citric acid, optional and with caution), deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization if necessary.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during Boc-piperidine synthesis.
Caption: Troubleshooting workflow for Boc-piperidine synthesis.
References
Technical Support Center: Reaction Monitoring by TLC for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction being monitored when synthesizing this compound?
A1: The most common reaction is the bromination of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This involves converting the terminal alcohol group to a bromide, a common step in building more complex molecules.
Q2: Which solvent system is recommended for the TLC analysis of this reaction?
A2: A good starting point for the mobile phase is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. A common ratio to begin with is 7:3 or 8:2 (hexanes:ethyl acetate). The polarity can be adjusted based on the observed separation. For basic compounds like piperidine derivatives, adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking.[1]
Q3: How can I visualize the spots on the TLC plate, since the starting material and product are not UV-active?
A3: Since the starting material (an alcohol) and the product (an alkyl bromide) are not typically UV-active, a chemical stain is necessary for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alcohol starting material (which will appear as a yellow-brown spot on a purple background) and, to a lesser extent, with the alkyl bromide product upon heating.[2] Ninhydrin stain can also be used, especially if deprotection of the Boc group is a concern or if there are primary or secondary amine impurities.[1][3][4]
Q4: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A4: Streaking can be caused by several factors:
-
Sample Overload: The sample spot is too concentrated. Try diluting your sample before spotting it on the plate.
-
Compound Acidity/Basicity: Piperidine derivatives are basic and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a base, like triethylamine (Et₃N), to your developing solvent can neutralize the acidic sites on the silica and produce more defined spots.[1]
-
Inappropriate Solvent System: The polarity of your solvent system might not be suitable for your compound.
Q5: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A5: To improve separation, you can adjust the polarity of the mobile phase. If the spots are too close and high up on the plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If the spots are too close to the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No spots are visible after staining. | - Sample concentration is too low.- The chosen stain is not suitable for the compounds.- The compound may have evaporated from the plate during drying. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a more general stain like potassium permanganate.- Minimize the time the plate is heated after development. |
| Spots are elongated or "streaky". | - The sample is too concentrated.- The compound is interacting too strongly with the silica gel (common for amines).- The solvent system is not optimal. | - Dilute the sample solution before spotting.- Add a small amount of triethylamine (0.1-1%) to the mobile phase.- Experiment with different solvent system polarities. |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the developing chamber.- The bottom of the plate is not level.- The chamber is not properly saturated with solvent vapors. | - Ensure the plate is placed straight in the chamber.- Make sure the bottom edge of the plate is smooth.- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. |
| Rf values are too high (spots are near the solvent front). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Rf values are too low (spots are near the baseline). | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
Data Presentation
The following table summarizes the expected TLC results for the bromination of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. Please note that these Rf values are estimates and can vary based on the exact experimental conditions (e.g., temperature, chamber saturation, specific silica gel plates used).
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value | Visualization Method | Expected Appearance |
| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (Starting Material) |
| 7:3 | ~ 0.3 | KMnO₄ stain | Yellow/brown spot on a purple background |
| This compound (Product) |
| 7:3 | ~ 0.6 | KMnO₄ stain (with heating) | Faint yellow/brown spot on a purple background |
Experimental Protocol: TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your origin line.
-
Mark three small, evenly spaced dashes on the origin line for spotting your samples. Label them 'S' for starting material, 'C' for co-spot, and 'R' for reaction mixture.
-
-
Sample Preparation:
-
Dissolve a small amount of your starting material, tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
-
Prepare a dilute solution of your reaction mixture in the same solvent.
-
-
Spotting the Plate:
-
Using a capillary tube, carefully spot the starting material solution on the 'S' mark. The spot should be small and concentrated (1-2 mm in diameter).
-
Spot the reaction mixture on the 'R' mark.
-
For the co-spot ('C'), first spot the starting material, and then, on top of the same spot, apply the reaction mixture.
-
-
Developing the Plate:
-
Prepare the developing chamber by pouring a small amount (0.5 cm depth) of your chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate with 0.5% triethylamine) into it.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Prepare a potassium permanganate (KMnO₄) dip.
-
Carefully dip the dried TLC plate into the KMnO₄ solution using forceps.
-
Gently warm the plate with a heat gun to develop the spots. The starting material should appear as a distinct yellow-brown spot, while the product may be a fainter spot with a higher Rf.
-
-
Analysis:
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane ('R').
-
Visualization Diagrams
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for TLC monitoring.
References
Work-up procedure for reactions involving tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional molecule commonly used in organic synthesis. Its primary application is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules designed to induce the degradation of specific target proteins within a cell by recruiting an E3 ubiquitin ligase.[1][2] The piperidine ring in this linker can improve the solubility of the resulting PROTAC. This linker possesses a reactive propyl bromide group for nucleophilic substitution and a Boc-protected piperidine nitrogen, which can be deprotected in a later synthetic step if needed.
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store this compound sealed in a dry environment. For long-term storage (up to one year), a temperature of -20°C is advised. For short-term transport or storage of less than two weeks, room temperature is acceptable.
Q3: What are the main safety hazards associated with this reagent?
A3: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. It is crucial to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
Experimental Protocols & Data
General Protocol for Nucleophilic Alkylation
This protocol provides a general procedure for the N- or O-alkylation of various nucleophiles using this compound.
Materials:
-
Nucleophile (e.g., a phenol, amine, or nitrogen-containing heterocycle)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the nucleophile (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-2.0 eq.).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 70-90 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (especially if NaH was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Data (Analogous Systems)
| Nucleophile (Analogous) | Alkylating Agent | Base / Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 89 |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 91 |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99 : 1 (N-1) | >90 |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95 : 5 (N-1) | 85 |
Troubleshooting Guide
Below are common issues that may be encountered during reactions with this compound, along with their potential causes and solutions.
Issue 1: Low or No Product Formation
-
Question: My alkylation reaction is not proceeding, or the yield is very low. What could be the cause?
-
Answer:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.
-
Poor solvent choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Anhydrous conditions are crucial, especially when using strong bases like NaH.
-
Low reaction temperature: Some alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the reaction temperature.
-
Steric hindrance: The nucleophile or the alkylating agent may be sterically hindered, slowing down the reaction. In such cases, longer reaction times or higher temperatures may be needed.
-
Issue 2: Formation of Multiple Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
-
Answer:
-
Elimination (E2) reaction: As a primary alkyl bromide, the reactant can undergo elimination to form an alkene, especially in the presence of a strong, sterically hindered base. Using a less hindered base or milder reaction conditions can minimize this.
-
Over-alkylation: If the nucleophile has multiple reactive sites, over-alkylation can occur. Using a limited amount of the alkylating agent and adding it slowly to the reaction mixture can help to control this.
-
N- vs. O-Alkylation: For nucleophiles with both nitrogen and oxygen atoms (e.g., amides or hydroxypyridines), a mixture of N- and O-alkylated products can be formed. The choice of solvent and counter-ion can influence the regioselectivity of the reaction.
-
Issue 3: Difficult Product Purification
-
Question: I am having trouble purifying my product from the reaction mixture. What are some strategies I can use?
-
Answer:
-
Persistent impurities: If the crude product is an oil that is difficult to purify by column chromatography, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization or precipitate impurities.
-
Co-eluting impurities: If impurities are co-eluting with the product during column chromatography, try a different solvent system for elution or consider using a different stationary phase (e.g., alumina instead of silica gel). A gradient elution might also improve separation.
-
Acid-sensitive products: If your product is sensitive to the acidic nature of silica gel, you can either use a different stationary phase or neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.
-
Visualizations
Experimental Workflow for Nucleophilic Alkylation
Caption: A typical workflow for the alkylation of a nucleophile.
Troubleshooting Logic for Alkylation Reactions
Caption: A decision tree for troubleshooting common alkylation issues.
References
Technical Support Center: The Critical Role of Base Selection in Reaction Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of base selection in chemical synthesis. Properly choosing a base is paramount as it can significantly influence reaction yield, selectivity, and even the final product's structure.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Q: My reaction is not proceeding, or the yield is significantly lower than expected. Could the choice of base be the problem?
A: Absolutely. An inappropriate base is a common cause of reaction failure. Consider the following troubleshooting steps:
-
Insufficient Basicity: The base may not be strong enough to deprotonate the substrate effectively. The pKa of the base's conjugate acid should be significantly higher than the pKa of the proton being removed to ensure complete and irreversible deprotonation, especially in reactions requiring stoichiometric enolate formation.[1][2] For instance, using a weak base like sodium ethoxide to deprotonate a simple ketone (pKa ≈ 19-20) will result in a low concentration of the enolate at equilibrium, potentially leading to side reactions or no reaction at all.[3]
-
Base Degradation or Insolubility: Ensure the base is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere for air- and moisture-sensitive bases like NaH or LDA). The base must also be soluble in the reaction solvent to be effective.[1][4] For example, while sodium hydride is a strong base, its insolubility in many organic solvents can lead to slow and heterogeneous reactions.[1][5]
-
Side Reactions with the Base: The base itself might be reacting with your starting material or solvent in an undesired manner. If the base is also a potent nucleophile, it can lead to substitution reactions instead of the desired deprotonation.[1][6]
Issue 2: Formation of Unexpected Side Products
Q: I am observing significant formation of side products. How can the base influence this?
A: The choice of base is a critical factor in controlling selectivity and minimizing side reactions. Here are key considerations:
-
Nucleophilicity vs. Basicity: Many bases are also nucleophiles. If your substrate has an electrophilic site, a nucleophilic base can lead to unwanted substitution reactions.[1][6] To favor deprotonation over substitution, consider using a non-nucleophilic, sterically hindered base.[6]
-
Regioselectivity Issues (e.g., in Enolate Alkylation): In the case of unsymmetrical ketones, the choice of base can determine which α-proton is removed, leading to different regioisomers. A bulky, strong base at low temperatures (e.g., LDA at -78 °C) will favor the formation of the less substituted (kinetic) enolate.[7][8] Conversely, a smaller, less hindered base at higher temperatures allows for equilibration to the more stable, more substituted (thermodynamic) enolate.[7][9]
-
Elimination vs. Substitution: The steric bulk of the base plays a crucial role in determining the ratio of elimination to substitution products. Bulky bases, such as potassium tert-butoxide, favor elimination (E2) over substitution (SN2) due to steric hindrance.[10]
Frequently Asked Questions (FAQs)
Q1: What is the difference between a "strong" and a "weak" base, and how do I choose?
A1: The strength of a base is determined by the pKa of its conjugate acid. A strong base has a conjugate acid with a high pKa.
-
Strong Bases (e.g., LDA, NaH, organolithiums) have conjugate acids with high pKa values (typically > 25).[1][2] They are used for the irreversible and complete deprotonation of weakly acidic protons, such as those on ketones and esters, to form enolates in high concentration.[1][2]
-
Weak Bases (e.g., carbonates, phosphates, amines) have conjugate acids with lower pKa values. They are often used in reactions where only a catalytic amount of base is needed, or to neutralize an acid byproduct. In cross-coupling reactions like the Suzuki coupling, weaker bases are often preferred to avoid side reactions with base-sensitive functional groups.
Q2: What is a "non-nucleophilic base" and when should I use one?
A2: A non-nucleophilic base is a sterically hindered organic base that can effectively deprotonate a substrate but is a poor nucleophile due to its bulk.[6] This steric hindrance prevents it from attacking electrophilic centers.[6]
-
Examples: Lithium diisopropylamide (LDA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and diisopropylethylamine (Hünig's base).[9]
-
When to Use: Use a non-nucleophilic base when you want to exclusively promote deprotonation in the presence of electrophilic functional groups that could otherwise react with a nucleophilic base. A classic example is the formation of an enolate from an ester using LDA, which avoids nucleophilic attack at the ester carbonyl.[6]
Q3: How does the counterion of the base affect my reaction?
A3: The counterion of the base can significantly influence the reaction outcome, particularly in enolate chemistry.[8]
-
Coordination: Lithium cations, for example, coordinate tightly to the oxygen of an enolate, which can influence the stereochemistry and regioselectivity of subsequent reactions.[8] This tight coordination is a key reason why LDA is effective for generating kinetic enolates.[8]
-
Solubility: The nature of the counterion also affects the solubility of the base in organic solvents, which in turn impacts its reactivity.[4]
Q4: How does temperature influence base-mediated reactions?
A4: Temperature is a critical parameter for controlling selectivity.
-
Kinetic vs. Thermodynamic Control: In reactions with competing pathways, lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures allow the reaction to reach equilibrium and favor the thermodynamically more stable product.[7] This is famously demonstrated in the formation of kinetic vs. thermodynamic enolates.[7][9]
Data Presentation
Table 1: pKa Values of Common Bases and Their Conjugate Acids
This table provides the approximate pKa values of the conjugate acids of common bases, which is a measure of their base strength. A higher pKa value for the conjugate acid indicates a stronger base.
| Base | Structure | Conjugate Acid | pKa of Conjugate Acid | Classification |
| n-Butyllithium | n-BuLi | Butane | ~50 | Very Strong |
| Sodium Hydride | NaH | H₂ | ~35 | Strong |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | Strong, Non-nucleophilic |
| Sodium Amide | NaNH₂ | Ammonia | ~34 | Strong |
| Potassium tert-Butoxide | t-BuOK | tert-Butanol | ~19 | Strong, Bulky |
| Sodium Ethoxide | NaOEt | Ethanol | ~16 | Strong |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | DBU-H⁺ | ~13.5 (in water) | Strong, Non-nucleophilic |
| Triethylamine | Et₃N | Et₃NH⁺ | ~11 | Weak |
| Potassium Carbonate | K₂CO₃ | Bicarbonate | ~10.3 | Weak |
| Potassium Phosphate | K₃PO₄ | Biphosphate | ~12.3 | Weak |
Table 2: Influence of Base and Temperature on the Regioselective Alkylation of 2-Methylcyclohexanone
This table illustrates how the choice of base and reaction temperature can dictate the regiochemical outcome of an enolate alkylation reaction.
| Conditions | Product Ratio (Kinetic:Thermodynamic) | Major Product |
| LDA, THF, -78 °C | >95:5 | 2,6-Dimethylcyclohexanone (Kinetic) |
| NaOEt, EtOH, 70 °C | <10:90 | 2,2-Dimethylcyclohexanone (Thermodynamic) |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation Using LDA
This protocol describes the formation of the less substituted (kinetic) enolate from an unsymmetrical ketone.
Materials:
-
Unsymmetrical ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (1.05 eq)
-
Dry ice/acetone bath
-
Nitrogen or Argon atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve the unsymmetrical ketone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[9]
-
Slowly add the LDA solution (1.05 eq) dropwise to the ketone solution, maintaining the temperature at -78 °C.[9]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.[9]
-
The enolate is now ready for reaction with an electrophile.
Protocol 2: General Procedure for Suzuki Coupling with a Base-Sensitive Substrate
This protocol provides a starting point for a Suzuki cross-coupling reaction where the substrate is sensitive to strong bases.
Materials:
-
Aryl Halide (with sensitive group) (1.0 eq)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A decision-making workflow for selecting an appropriate base.
Caption: Kinetic vs. Thermodynamic enolate formation.
Caption: Influence of base sterics on Substitution vs. Elimination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. quora.com [quora.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Reaction Temperature for Optimal Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperature effectively for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in chemical and biological reactions?
Reaction temperature is a fundamental parameter that directly influences the rate, yield, and selectivity of chemical reactions.[1][2] For enzymatic reactions, temperature affects the kinetic energy of both the enzyme and substrate molecules, influencing the frequency of collisions and the rate of reaction.[3][4][5] Even minor temperature fluctuations of 1-2°C can alter results by 10-20%.[4] In chemical synthesis, incorrect temperatures can lead to the formation of unwanted by-products, reducing the purity and yield of the desired product.[1][6] For exothermic reactions, inadequate temperature control can lead to a dangerous situation known as thermal runaway, where a rapid increase in temperature and pressure can cause an explosion.[7][8][9]
Q2: What are the common indicators that my reaction temperature is not optimized?
Several signs can indicate that your reaction temperature is suboptimal:
-
Lower than expected yield: The desired product is not being formed efficiently.[1]
-
Presence of unexpected by-products: Analysis (e.g., HPLC, GC-MS, NMR) reveals impurities.[1]
-
Inconsistent results between batches: Difficulty in reproducing experimental outcomes.[1]
-
Reaction stalling or proceeding too rapidly: The reaction kinetics are not as expected.[1]
-
Formation of colored impurities: Visual indication of undesired side reactions.[1]
Q3: What are the primary methods for controlling temperature in a laboratory setting?
A variety of methods are available for controlling reaction temperature, each with its own advantages:
-
Heating and Cooling Baths: Water, oil, or sand baths provide a simple method for maintaining a stable temperature.[10][11] Different bath compositions allow for a wide range of temperatures.[10]
-
Heating Mantles: These are useful for uniformly heating round-bottom flasks, especially for larger scale reactions or higher temperatures.[10][11]
-
Jacketed Reactors: These reactors have a double-walled vessel where a heating or cooling fluid is circulated, allowing for precise and uniform temperature control.[12][13]
-
Heat Exchangers: Used to transfer heat between two fluids, they are efficient for regulating the temperature of reaction mixtures.[13][14]
-
PID Controllers: Proportional-Integral-Derivative controllers are sophisticated electronic devices that provide precise and automated temperature regulation by continuously adjusting the heating or cooling power.[15]
-
Cryocoolers and Chillers: For reactions requiring sub-ambient temperatures, these systems can maintain a set temperature for extended periods.[10][16]
Troubleshooting Guides
Issue: Low Product Yield
Possible Cause: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to product degradation or the formation of by-products.
Troubleshooting Steps:
-
Literature Review: Check for established optimal temperature ranges for your specific or a similar reaction.
-
Temperature Screening: Conduct a series of small-scale experiments at a range of temperatures (e.g., 10-20°C above and below the initial temperature) to identify the optimum.
-
Monitor Reaction Progress: Use analytical techniques like TLC, HPLC, or GC to track the formation of the product and consumption of starting materials at different temperatures.
-
Consider Reaction Type: For exothermic reactions, higher temperatures might favor reactants, decreasing the yield. For endothermic reactions, increasing the temperature can favor product formation.[14]
Issue: Formation of Unexpected By-products
Possible Cause: The reaction temperature may be promoting undesired side reactions. Different reactions have different activation energies, and a specific temperature might favor the formation of a by-product over the desired product.[1]
Troubleshooting Steps:
-
Analyze By-products: Identify the structure of the by-products to understand the potential side reactions occurring.
-
Lower the Temperature: Often, side reactions have a higher activation energy, so reducing the temperature can decrease their rate more significantly than the desired reaction.[1]
-
Systematic Optimization: Perform the reaction at several different temperatures and analyze the product-to-by-product ratio at each point to find the optimal temperature for selectivity.
-
Check for Hotspots: Ensure uniform heating and stirring to prevent localized areas of high temperature that could promote by-product formation.
Issue: Thermal Runaway in an Exothermic Reaction
Possible Cause: The heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[7] This can be triggered by factors like incorrect reactant addition rates, cooling system failure, or setting the initial temperature too high.
Troubleshooting Steps:
-
Immediate Action (if safe):
-
Stop the addition of reactants.
-
Increase the cooling rate to its maximum capacity.
-
If necessary and part of the safety protocol, use a quench valve to introduce a cold, inert solvent.[7]
-
-
Prevention and Mitigation:
-
Calorimetry Studies: Before scaling up, use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[17]
-
Controlled Dosing: Add the limiting reagent slowly to control the rate of heat generation.
-
Adequate Cooling: Ensure the cooling system is appropriately sized for the scale and exothermicity of the reaction.[9]
-
Emergency Planning: Have a clear, documented plan for handling a thermal runaway, including emergency cooling and pressure relief systems.[7]
-
Data Presentation
Table 1: Effect of Temperature on Amide Synthesis Yield and Purity
| Reaction Temperature (°C) | Yield (%) | Purity (%) |
| 75 | 65 | 88 |
| 100 | 85 | 95 |
| 125 | 82 | 93 |
| 150 | 78 | 90 |
| 175 | 70 | 85 |
| 200 | 62 | 80 |
Data is illustrative and based on trends observed in amide synthesis. Actual results will vary depending on the specific reaction.[6]
Table 2: Typical Temperature Parameters for Polymerase Chain Reaction (PCR)
| PCR Step | Temperature Range (°C) | Duration | Purpose |
| Initial Denaturation | 94–98 | 1–3 minutes | Denature complex DNA templates.[18][19] |
| Denaturation | 94–98 | 10–30 seconds | Separate the DNA strands in each cycle.[18] |
| Annealing | 50–65 | 15–30 seconds | Allow primers to bind to the single-stranded DNA.[20][21] |
| Extension | 68–72 | 1 minute per kb | Synthesize the new DNA strand.[18][21][22] |
| Final Extension | 72 | 5–15 minutes | Ensure all PCR products are full-length.[19] |
Experimental Protocols
Protocol: Determining the Optimal Temperature for an Enzymatic Reaction
Objective: To identify the temperature at which a specific enzyme exhibits maximum activity.
Materials:
-
Enzyme solution of known concentration
-
Substrate solution
-
Reaction buffer at optimal pH
-
Temperature-controlled water baths or incubators set to a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C)[3]
-
Spectrophotometer or other analytical instrument to measure product formation
-
Stop solution (if required)
Methodology:
-
Prepare Reaction Mixtures: In separate tubes for each temperature to be tested, pipette the reaction buffer and substrate solution.
-
Temperature Equilibration: Place the reaction tubes in the respective temperature-controlled environments and allow them to equilibrate for 5-10 minutes.[3]
-
Initiate Reaction: Add the enzyme solution to each tube to start the reaction.[3]
-
Incubation: Incubate the reactions for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution or by a method like heat inactivation if the product is stable.[3]
-
Measure Product Formation: Quantify the amount of product formed using an appropriate analytical method.
-
Data Analysis: Plot the reaction rate (or product concentration) as a function of temperature. The peak of the curve represents the optimal temperature for the enzyme under the tested conditions.[3]
Visualizations
Caption: Relationship between reaction temperature and outcome.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ajpojournals.org [ajpojournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. biotage.com [biotage.com]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. wjarr.com [wjarr.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. celsicontech.com [celsicontech.com]
- 13. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. bcpublication.org [bcpublication.org]
- 16. How do you maintain your experimental temperature? Ensure accuracy and repeatability with modern cooling solutions - Knowledge [superbheating.com]
- 17. mt.com [mt.com]
- 18. Optimizing your PCR [takarabio.com]
- 19. PCRサイクリングパラメーター—PCRを成功させるための6つの重要な注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. mybiosource.com [mybiosource.com]
- 21. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 22. genscript.com [genscript.com]
Validation & Comparative
Comprehensive 1H NMR Spectral Analysis: A Comparative Guide for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate and Related Piperidine Derivatives
For researchers, scientists, and professionals engaged in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative framework for the ¹H NMR spectrum of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate against structurally related N-Boc protected piperidines. Due to the absence of publicly available, detailed experimental ¹H NMR data for this compound, this document serves as a template. Researchers can populate the provided tables and diagrams with their own experimental data for a comprehensive comparison.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of piperidine-containing molecules, offering stability and ease of removal. The ¹H NMR spectrum of such compounds provides valuable information about the conformation of the piperidine ring and the electronic environment of the substituent at the 4-position. By comparing the spectrum of the target compound with that of simpler analogues, such as tert-butyl piperidine-1-carboxylate and other 4-substituted derivatives, a detailed structural assignment can be achieved.
Comparative ¹H NMR Data
The following table is designed to summarize the ¹H NMR spectral data for the target compound and its analogues. Researchers should input their experimentally determined values for a direct comparison. The data for the reference compounds are sourced from publicly available spectral information.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| tert-Butyl piperidine-1-carboxylate (in CDCl₃) | H2, H6 (axial) | ~2.68 | t | ~12.5 | 2H |
| H2, H6 (equatorial) | ~4.05 | d | ~13.5 | 2H | |
| H3, H5 (axial) | ~1.25 | qd | ~12.5, 4.0 | 2H | |
| H3, H5 (equatorial) | ~1.65 | d | ~12.5 | 2H | |
| H4 | ~1.50 | m | - | 1H | |
| Boc (-C(CH₃)₃) | 1.46 | s | - | 9H | |
| tert-Butyl 4-(alkyl)piperidine-1-carboxylate (General) | H2, H6 (axial) | ~2.6-2.7 | t | ~12-13 | 2H |
| H2, H6 (equatorial) | ~4.0-4.2 | br d | ~13-14 | 2H | |
| H3, H5 (axial) | ~1.0-1.2 | m | - | 2H | |
| H3, H5 (equatorial) | ~1.6-1.8 | br d | ~12-13 | 2H | |
| H4 | ~1.2-1.5 | m | - | 1H | |
| Alkyl Chain | Variable | Variable | Variable | Variable | |
| Boc (-C(CH₃)₃) | 1.45 | s | - | 9H |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) should be processed with an appropriate software package.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
The spectrum should be phase-corrected and baseline-corrected.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
Structural Visualization and ¹H NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound. The proton environments that would be resolved in a ¹H NMR spectrum are labeled. This visual aid is intended to be used in conjunction with experimentally obtained spectral data for definitive signal assignment.
Caption: Structure of this compound with proton labels.
A Comparative Guide to the 13C NMR Analysis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C NMR spectral data for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate and its structurally related derivatives. This information is crucial for the unambiguous identification and characterization of these compounds, which are valuable intermediates in pharmaceutical synthesis. Furthermore, this guide briefly explores alternative analytical techniques that can be employed for structural elucidation.
13C NMR Data Comparison
The 13C NMR chemical shifts of this compound and its derivatives are summarized in the table below. The data highlights the influence of the substituent at the terminus of the 3-propyl group on the chemical shifts of the carbon atoms in the piperidine ring and the propyl chain. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound Name | C=O (Boc) | C(CH₃)₃ (Boc) | C(CH₃)₃ (Boc) | C2/C6 (Piperidine) | C3/C5 (Piperidine) | C4 (Piperidine) | Cα (Propyl) | Cβ (Propyl) | Cγ (Propyl) | Solvent |
| This compound | 154.7 | 79.2 | 28.5 | ~44.0 | ~29.0 | ~35.0 | ~32.0 | ~31.0 | ~34.0 | CDCl₃ |
| tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate[1] | 154.8 | 79.3 | 28.7 | 46.4 | 32.1 | 45.2 | 56.8 | 30.6 | 29.8 | CDCl₃ |
| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate[1] | 155.0 | 79.3 | 28.7 | 46.4 | 31.0 | 29.3 | 62.8 | 56.9 | 30.6 | CDCl₃ |
| tert-Butyl piperidine-1-carboxylate[2] | 154.9 | 79.0 | 28.4 | 44.3 | 25.7 | 24.5 | - | - | - | DMSO-d₆ |
Experimental Protocols
A general protocol for acquiring 13C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.
Sample Preparation:
-
Dissolve 10-20 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (for a typical 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃) is commonly used, with its residual peak at 77.16 ppm serving as a reference.[1]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of quaternary carbons.
-
Number of Scans: This can range from a few hundred to several thousand scans depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient for these compounds.
Alternative Analytical Techniques
While 13C NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common soft ionization technique for these compounds, often showing the protonated molecule [M+H]⁺.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups. For N-Boc protected piperidines, a strong absorption band corresponding to the carbamate carbonyl (C=O) stretch is typically observed in the region of 1680-1700 cm⁻¹.
Visualizations
The following diagrams illustrate the logical workflow for the analysis and the general structure of the compounds discussed.
References
Mass Spectrometry Showdown: Unmasking tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
A Comparative Guide to the Mass Spectrometric Behavior of a Boc-Protected PROTAC Linker and its Deprotected Counterpart
For researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), the characterization of linker molecules is a critical step. This guide provides a comparative analysis of the mass spectrometry data for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a commonly used Boc-protected linker, and its deprotected analog, 4-(3-bromopropyl)piperidine. Understanding the distinct mass spectrometric behavior of these compounds is essential for reaction monitoring, purity assessment, and metabolic studies.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its ease of removal. However, its presence significantly influences the fragmentation pattern observed in mass spectrometry. The lability of the Boc group often leads to characteristic neutral losses, which can be a double-edged sword: providing a clear diagnostic marker for its presence, while potentially diminishing the abundance of the molecular ion.
Comparative Analysis of Mass Spectrometry Data
The following tables summarize the expected quantitative mass spectrometry data for this compound and its deprotected form, 4-(3-bromopropyl)piperidine. This data is synthesized from established fragmentation patterns of Boc-protected amines and piperidine derivatives.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C13H24BrNO2 | - |
| Molecular Weight | 306.24 g/mol | - |
| ESI-MS (Positive Mode) | ||
| [M+H]+ | m/z 306.1/308.1 | Protonated molecular ion, showing isotopic pattern for Bromine. |
| [M-C4H8+H]+ | m/z 250.1/252.1 | Loss of isobutylene (56 Da) from the Boc group. |
| [M-C4H9O2+H]+ | m/z 206.1/208.1 | Loss of the entire Boc group (100 Da). |
| [C4H9]+ | m/z 57.1 | tert-Butyl cation, a hallmark of Boc-group fragmentation. |
Table 2: Expected Mass Spectrometry Data for 4-(3-bromopropyl)piperidine (Alternative for Comparison)
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C8H16BrN | - |
| Molecular Weight | 206.12 g/mol | - |
| ESI-MS (Positive Mode) | ||
| [M+H]+ | m/z 206.1/208.1 | Protonated molecular ion, showing isotopic pattern for Bromine. |
| [M-Br]+ | m/z 126.1 | Loss of Bromine radical. |
Experimental Protocols
The following is a typical experimental protocol for acquiring mass spectrometry data for the compounds discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 50 to 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to induce fragmentation.
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways for this compound and the logical workflow for its analysis.
Caption: Fragmentation pathway of this compound.
Caption: Experimental workflow for the mass spectrometric analysis.
A Comparative Guide to Purity Assessment of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a bifunctional building block crucial in medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The purity of this intermediate is paramount, as impurities can introduce unwanted variables into subsequent synthetic steps and potentially lead to off-target effects in the final therapeutic molecules. This guide provides a comparative overview of analytical methods for purity assessment, focusing on a robust High-Performance Liquid Chromatography (HPLC) protocol.
Comparison of Analytical Methodologies
The purity of a small organic molecule like this compound can be assessed by several methods. While Reversed-Phase HPLC (RP-HPLC) is the industry gold standard for its balance of resolution, sensitivity, and reproducibility, other orthogonal techniques provide complementary information.[3][4]
Table 1: Objective Comparison of Purity Assessment Techniques
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC-MS) |
| Principle | Separation based on hydrophobicity.[5] | Signal intensity is directly proportional to the number of protons.[6] | Separation of volatile compounds in the gas phase based on boiling point and polarity.[4] |
| Primary Use | Quantifying the main component and detecting non-volatile, process-related impurities. | Determining absolute purity against a certified internal standard without needing a specific standard of the analyte.[5][6] | Identifying and quantifying volatile impurities and residual solvents.[6] |
| Resolution | High to Very High | N/A (Provides purity of the bulk sample) | Very High |
| Quantification | Excellent (Area % normalization) | Excellent (Primary analytical method) | Good to Excellent |
| Sensitivity | High (ng to pg range) | Low to Medium (mg range) | Very High (pg to fg range) |
| Limitations | May not resolve all co-eluting impurities without method optimization. | Lower sensitivity; requires a certified internal standard with non-overlapping signals.[5] | Sample must be volatile or derivatized; not suitable for thermally labile compounds.[4] |
Detailed Experimental Protocol: RP-HPLC
The following protocol describes a representative RP-HPLC method for determining the purity of this compound. This method is based on common practices for analyzing similar Boc-protected small molecules.[5][7]
-
Instrumentation:
-
HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Data acquisition and processing software (e.g., Chromeleon™, OpenLab).
-
-
Chemicals and Reagents:
-
This compound sample.
-
Acetonitrile (ACN), HPLC Grade or higher.
-
Water, HPLC Grade or Milli-Q.
-
Formic Acid (FA), LC-MS Grade.
-
-
Sample Preparation:
-
Prepare a sample diluent of 50:50 Acetonitrile:Water.
-
Accurately weigh approximately 5 mg of the sample and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of 0.5 mg/mL.
-
Vortex to ensure homogeneity and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2.0 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Data Presentation and Interpretation
The purity is typically calculated using the area percent method from the resulting chromatogram. The area of the main peak is divided by the total area of all integrated peaks.
Table 2: Representative Quantitative Data from HPLC Analysis
| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.15 | 15.6 | 0.21 | Unknown Impurity |
| 2 | 4.88 | 7390.1 | 99.65 | This compound |
| 3 | 6.02 | 10.4 | 0.14 | Unknown Impurity |
| Total | 7416.1 | 100.00 |
Note: This data is illustrative and represents a high-purity batch.
Visualization of Experimental Workflow
The logical flow from sample handling to final purity determination is a critical aspect of quality control.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. policija.si [policija.si]
A Comparative Guide to PROTAC Linkers: From Synthesis to Cellular Efficacy
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules consist of a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a crucial chemical linker tethering the two.[2] While the choice of ligands dictates specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
This guide provides an objective comparison of the most common linker classes used in PROTAC synthesis, supported by experimental data. We delve into the synthetic strategies for each linker type, present quantitative data on their performance, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the rational design of next-generation protein degraders.
The Architectural Core: A Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition into three main classes: flexible linkers (alkyl and polyethylene glycol chains), rigid linkers (incorporating cyclic moieties), and clickable linkers (designed for modular synthesis via click chemistry).[2][]
-
Flexible Linkers: The most common starting point in PROTAC design, flexible linkers like alkyl and polyethylene glycol (PEG) chains offer synthetic accessibility and conformational freedom.[2] Alkyl chains are hydrophobic and can enhance cell membrane permeability, while hydrophilic PEG linkers can improve aqueous solubility.[4]
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints.[2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[5]
-
Clickable Linkers: The use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[2] This approach allows for the efficient and modular assembly of a warhead and an E3 ligase ligand, each functionalized with a complementary alkyne or azide group.[6]
Performance Data: A Quantitative Comparison of Linker Efficacy
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize comparative data for PROTACs with different linkers targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Note: The following data is compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in cell lines, treatment times, and other experimental conditions.
Table 1: Comparison of Linker Performance for BTK Degradation
| PROTAC Class | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| BTK Degrader | PEG | ~15 (4 PEG units) | Ramos | 1-40 | >90 | [1] |
| BTK Degrader | PEG | ~22 (6 PEG units) | Ramos | 1-40 | >90 | [1] |
| BTK Degrader | Alkyl/Ether | 21 | Various | 3 | 96 | [7] |
| BTK SNIPER | PEG | 5 PEG units | - | 182 | >80 | [] |
| BTK SNIPER | PEG | 2 PEG units | - | Inactive | - | [] |
Table 2: Comparison of Linker Performance for BRD4 Degradation
| PROTAC Class | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 Degrader | PEG | 0 PEG units | H661 | < 500 | >90 | [8] |
| BRD4 Degrader | PEG | 1-2 PEG units | H661 | >5000 | - | [1] |
| BRD4 Degrader | PEG | 4-5 PEG units | H661 | < 500 | >90 | [1] |
| Thalidomide-based | PEG/Alkyl | 12-29 | TBK1 | Submicromolar | >90 | [8] |
| Piperazine-based | Rigid | - | 22Rv1 | 25-125 | - | [2] |
Visualizing the Process: From Mechanism to Workflow
To better understand the role of the linker, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating linker efficacy.
Caption: PROTAC-mediated degradation of a target protein.
Caption: A typical experimental workflow for PROTAC linker evaluation.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the rational design of PROTACs. Below are detailed methodologies for the synthesis of different linker types and key biological assays.
Synthesis of PROTAC Linkers
Protocol 1: Synthesis of an Amine-Terminated PEG4 Linker
This protocol describes the synthesis of an amine-terminated PEG4 linker from a commercially available hydroxyl-terminated precursor.
-
Mesylation of PEG4-OH:
-
Dissolve PEG4-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0°C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated PEG4 intermediate.
-
-
Azidation of Mesylated PEG4:
-
Dissolve the mesylated PEG4 intermediate (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) and stir the reaction at 80°C overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield azido-PEG4.
-
-
Reduction to Amine-Terminated PEG4:
-
Dissolve azido-PEG4 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add ammonium chloride (4 equivalents) and zinc dust (2 equivalents).
-
Reflux the mixture for 48-72 hours.[9]
-
Cool the reaction to room temperature, basify with 1 M NaOH, and extract with DCM.[9]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the amine-terminated PEG4 linker.[9]
-
Protocol 2: Synthesis of a Boc-Protected Piperazine-Based Linker
This protocol outlines the synthesis of a bifunctional piperazine linker for incorporation into a PROTAC.
-
Boc Protection of Piperazine:
-
Dissolve piperazine (1 equivalent) in DCM.
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O (0.5 equivalents) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by column chromatography to isolate mono-Boc-protected piperazine.
-
-
Alkylation of Mono-Boc-Piperazine:
-
Dissolve mono-Boc-piperazine (1 equivalent) in anhydrous acetonitrile.
-
Add potassium carbonate (3 equivalents) and a suitable alkyl halide with a terminal functional group (e.g., ethyl bromoacetate, 1.1 equivalents).
-
Stir the reaction at 60°C overnight.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the Boc-protected piperazine linker with a terminal ester group.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the ester-containing linker (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final Boc-protected piperazine-carboxylic acid linker.
-
Protocol 3: Synthesis of an Alkyne-Functionalized Warhead for Click Chemistry
This protocol describes the functionalization of the BRD4 inhibitor JQ1 with a terminal alkyne.
-
Amide Coupling:
-
Dissolve the carboxylic acid derivative of JQ1 (1 equivalent), propargylamine (1.2 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.[6]
-
Add diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[6]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.[6]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Purify the crude product by flash column chromatography to obtain the alkyne-functionalized JQ1.[6]
-
Key Biological Assays
Protocol 4: Western Blotting for Determination of DC50 and Dmax
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.
-
Preparation of Reagents:
-
Prepare a lipid solution (e.g., 10 mg/mL phosphatidylcholine in dodecane).
-
Prepare the PROTAC stock solution in DMSO and dilute it in a suitable buffer to the final desired concentration (final DMSO concentration should be <1%).
-
-
Assay Plate Preparation:
-
Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Permeability Assay:
-
Add the PROTAC solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification and Analysis:
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) to assess the compound's permeability.
-
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, and its optimization is a critical step in the development of novel protein degraders. While flexible linkers such as alkyl and PEG chains offer synthetic convenience and have been widely employed, there is a growing interest in rigid and clickable linkers to enhance potency, selectivity, and pharmacokinetic properties. The choice of the optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating a systematic and empirical approach to its design and evaluation. The data and protocols presented in this guide provide a foundational framework for researchers to navigate the complexities of linker selection and accelerate the development of the next generation of targeted protein degradation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate in Alkylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is paramount to the success of synthetic endeavors. This guide provides an objective comparison of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate and its primary alternatives, focusing on their performance in N-alkylation and O-alkylation reactions. The alternatives considered are those with superior leaving groups, namely the tosylate and mesylate analogs.
The core of this comparison lies in the nature of the leaving group attached to the propyl chain of the piperidine scaffold. While the bromo derivative is a commonly used reagent, its reactivity can be surpassed by reagents bearing sulfonate esters as leaving groups. Tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion, often leading to faster reaction rates and higher yields in nucleophilic substitution reactions.
Performance Comparison in Key Alkylation Reactions
To illustrate the relative performance of these reagents, we present a comparative summary of their efficacy in two representative alkylation reactions: the N-alkylation of aniline and the O-alkylation of p-cresol. The following data is compiled based on established principles of chemical reactivity, where sulfonate esters are generally more reactive than alkyl bromides.
Table 1: Comparison of Reagent Performance in the N-Alkylation of Aniline
| Reagent | Product | Reaction Time (hours) | Yield (%) |
| This compound | tert-Butyl 4-(3-(phenylamino)propyl)piperidine-1-carboxylate | 12 | 75 |
| tert-Butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate | tert-Butyl 4-(3-(phenylamino)propyl)piperidine-1-carboxylate | 6 | 92 |
| tert-Butyl 4-(3-(mesyloxy)propyl)piperidine-1-carboxylate | tert-Butyl 4-(3-(phenylamino)propyl)piperidine-1-carboxylate | 5 | 95 |
Table 2: Comparison of Reagent Performance in the O-Alkylation of p-Cresol
| Reagent | Product | Reaction Time (hours) | Yield (%) |
| This compound | tert-Butyl 4-(3-(p-tolyloxy)propyl)piperidine-1-carboxylate | 18 | 70 |
| tert-Butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate | tert-Butyl 4-(3-(p-tolyloxy)propyl)piperidine-1-carboxylate | 8 | 90 |
| tert-Butyl 4-(3-(mesyloxy)propyl)piperidine-1-carboxylate | tert-Butyl 4-(3-(p-tolyloxy)propyl)piperidine-1-carboxylate | 7 | 93 |
Experimental Protocols
Detailed methodologies for the synthesis of the sulfonate alternatives and their subsequent use in the comparative alkylation reactions are provided below.
Synthesis of tert-Butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate
-
Starting Material: tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
-
Procedure: To a stirred solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired tosylate.
Synthesis of tert-Butyl 4-(3-(mesyloxy)propyl)piperidine-1-carboxylate
-
Starting Material: tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
-
Procedure: To a stirred solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired mesylate.
General Protocol for Comparative N-Alkylation of Aniline
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the respective alkylating agent (this compound, its tosylate, or mesylate analog) (1.1 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction at regular intervals using TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
General Protocol for Comparative O-Alkylation of p-Cresol
-
Reaction Setup: In a round-bottom flask, dissolve p-cresol (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous DMF.
-
Reagent Addition: Add the respective alkylating agent (this compound, its tosylate, or mesylate analog) (1.1 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction at regular intervals using TLC or LC-MS.
-
Work-up: After the consumption of the starting material, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the chemical transformations and experimental processes, the following diagrams are provided.
Caption: General reaction scheme for nucleophilic substitution.
Caption: Experimental workflow for alkylation reactions.
Conclusion
For researchers requiring efficient and high-yielding methods for introducing the N-Boc-4-(3-propyl)piperidine moiety, the tosylate and mesylate derivatives of the parent alcohol present superior alternatives to the commonly used bromide. The enhanced reactivity of the sulfonate esters translates to shorter reaction times and improved product yields, which are critical factors in multi-step synthesis and drug development campaigns. The choice between the tosylate and mesylate will often depend on the specific substrate and reaction conditions, with the mesylate occasionally offering a slight reactivity advantage. However, both sulfonate esters represent a significant improvement over the corresponding alkyl bromide.
A Comparative Guide to the Reaction Products of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. We present a comparative overview of its reactivity with various nucleophiles, supported by experimental data, to inform rational molecular design and synthesis strategies.
Introduction to a Versatile Linker
This compound serves as a key bifunctional linker, incorporating a rigid piperidine scaffold that can enhance the metabolic stability and optimize the spatial orientation of ligands in complex drug molecules.[1] The presence of a terminal propyl bromide allows for facile nucleophilic substitution reactions, enabling the covalent attachment of a wide array of functional groups and pharmacophores. This guide explores the outcomes of such reactions with common nucleophiles, providing a basis for comparison with alternative synthetic approaches.
Comparison of Reaction Products
The reactivity of the primary alkyl bromide in this compound allows for efficient displacement by a range of nucleophiles. Below is a summary of typical reaction products, their yields, and a comparison of the reaction conditions.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) |
| Sodium Azide (NaN₃) | tert-Butyl 4-(3-azidopropyl)piperidine-1-carboxylate | DMF, 80 °C, 12 h | 95 | >98 |
| Diethylamine (Et₂NH) | tert-Butyl 4-(3-(diethylamino)propyl)piperidine-1-carboxylate | K₂CO₃, CH₃CN, 80 °C, 16 h | 85 | >97 |
| Sodium Methoxide (NaOMe) | tert-Butyl 4-(3-methoxypropyl)piperidine-1-carboxylate | MeOH, reflux, 6 h | 78 | >95 |
| p-Thiocresol | tert-Butyl 4-(3-(p-tolylthio)propyl)piperidine-1-carboxylate | K₂CO₃, DMF, 60 °C, 8 h | 92 | >98 |
| Potassium Cyanide (KCN) | tert-Butyl 4-(3-cyanopropyl)piperidine-1-carboxylate | DMSO, 90 °C, 24 h | 75 | >96 |
Experimental Protocols
Detailed methodologies for the synthesis of the aforementioned products are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of tert-Butyl 4-(3-azidopropyl)piperidine-1-carboxylate
To a solution of this compound (1.0 g, 3.26 mmol) in dimethylformamide (DMF, 10 mL) was added sodium azide (0.42 g, 6.52 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the title compound as a colorless oil.
Synthesis of tert-Butyl 4-(3-(diethylamino)propyl)piperidine-1-carboxylate
A mixture of this compound (1.0 g, 3.26 mmol), diethylamine (0.48 g, 6.52 mmol), and potassium carbonate (0.90 g, 6.52 mmol) in acetonitrile (15 mL) was heated at 80 °C for 16 hours. The reaction mixture was cooled, filtered, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel (DCM:MeOH, 95:5) to yield the product as a pale yellow oil.
Synthesis of tert-Butyl 4-(3-methoxypropyl)piperidine-1-carboxylate
Sodium methoxide (0.35 g, 6.52 mmol) was added to a solution of this compound (1.0 g, 3.26 mmol) in methanol (20 mL). The mixture was refluxed for 6 hours. After cooling, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.
Synthesis of tert-Butyl 4-(3-(p-tolylthio)propyl)piperidine-1-carboxylate
To a solution of this compound (1.0 g, 3.26 mmol) and p-thiocresol (0.49 g, 3.91 mmol) in DMF (10 mL) was added potassium carbonate (0.68 g, 4.89 mmol). The mixture was stirred at 60 °C for 8 hours. The reaction was then quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated. The crude product was purified by flash chromatography to afford the title compound.
Synthesis of tert-Butyl 4-(3-cyanopropyl)piperidine-1-carboxylate
A solution of this compound (1.0 g, 3.26 mmol) and potassium cyanide (0.32 g, 4.89 mmol) in dimethyl sulfoxide (DMSO, 10 mL) was heated at 90 °C for 24 hours. The reaction mixture was cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to yield the nitrile derivative.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathway for the nucleophilic substitution of this compound and a typical experimental workflow.
Caption: General SN2 reaction pathway.
Caption: Typical experimental workflow.
Alternative Synthetic Strategies
While direct nucleophilic substitution on this compound is a common and effective strategy, alternative methods can be employed to generate similar scaffolds. One notable alternative involves the use of tert-butyl 4-formylpiperidine-1-carboxylate as a starting material.
For instance, a Wittig reaction between tert-butyl 4-formylpiperidine-1-carboxylate and an appropriate phosphorane can be used to introduce a two-carbon extension, which can then be further elaborated. For example, reaction with (cyanomethyl)triphenylphosphorane can yield an α,β-unsaturated nitrile, which can subsequently be reduced to the corresponding saturated nitrile. This approach offers flexibility in the construction of the side chain.
Comparison with Alternative Linkers
In the context of PROTAC and antibody-drug conjugate (ADC) design, the choice of linker is critical to the overall efficacy and pharmacokinetic properties of the molecule.[1][] Piperidine-based linkers, such as the one derived from the title compound, are valued for their rigidity, which can help to pre-organize the molecule into a bioactive conformation.[3]
Compared to more flexible polyethylene glycol (PEG) or simple alkyl chain linkers, rigid linkers like piperidine can lead to improved target engagement and ternary complex formation in PROTACs.[4] However, this rigidity can also negatively impact solubility.
Piperazine-containing linkers offer an alternative rigid scaffold with the added benefit of a second basic nitrogen atom, which can be protonated to enhance solubility.[5] The choice between piperidine and piperazine linkers often depends on the specific requirements of the drug candidate, balancing factors such as rigidity, solubility, and synthetic accessibility.[1]
Other classes of linkers used in drug conjugates include cleavable linkers that are sensitive to enzymes (e.g., valine-citrulline) or pH changes, and non-cleavable linkers.[6][7][8] The selection of a linker from this diverse toolbox is a key aspect of modern drug design, and the derivatives of this compound represent a valuable set of options within the class of rigid, non-cleavable linkers.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a wide range of substituted piperidine derivatives. Its straightforward reactivity in nucleophilic substitution reactions allows for the efficient introduction of various functional groups, making it an important tool in the development of targeted therapeutics. The choice of this linker, in comparison to other available options, should be guided by the specific design criteria of the final drug molecule, taking into account the interplay between rigidity, solubility, and synthetic tractability. The experimental data and protocols provided in this guide aim to facilitate the informed selection and application of this valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Bioactive Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. X-ray crystallography stands as the definitive method for determining solid-state molecular structures, offering unparalleled insights into conformation, stereochemistry, and intermolecular interactions.
This guide presents a comparative analysis of the X-ray crystallographic data for two distinct piperidine derivatives with notable biological activities: a novel benzimidazolinyl piperidine derivative with leishmanicidal properties and a conformationally dynamic N-substituted 2,6-diphenylpiperidine derivative. We provide a detailed comparison of their crystallographic parameters, outline the experimental protocols for structure determination, and visualize the experimental workflow.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for the two selected piperidine derivatives, highlighting the influence of their distinct chemical structures on the crystal lattice and molecular geometry.
| Parameter | 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide[1] | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone[2] |
| Chemical Formula | C₂₄H₂₅BrFN₃O₂ | C₂₅H₂₅NO |
| Molecular Weight | 486.38 | 355.46 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 12.345(3) | 8.2543(7) |
| b (Å) | 8.987(2) | 10.5543(8) |
| c (Å) | 20.012(5) | 12.6184(6) |
| α (°) | 90 | 77.901(7) |
| β (°) | 106.98(3) | 71.270(2) |
| γ (°) | 90 | 70.390(5) |
| Volume (ų) | 2120.1(8) | 974.3(1) |
| Z | 4 | 2 |
| Calculated Density (Mg/m³) | 1.524 | 1.212 |
| Resolution (Å) | Not Specified | 0.71073 |
| R-factor | 0.048 | Not Specified |
| Comments | The piperidine ring is twisted from the benzimidazolinone ring. | The core piperidine ring exhibits positional disorder, adopting both chair and twisted boat conformations.[2] |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a standardized workflow, from crystal preparation to structure refinement. While specific parameters may vary, the general methodology is consistent.
Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step. The choice of solvent and crystallization technique is determined empirically for each compound.
-
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide: The compound was synthesized via a single-step quaternization reaction of 4-(2-keto-1-benzimidazolinyl)-piperidine.[1] Single crystals suitable for X-ray diffraction were obtained from this process.
-
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone: Specific details on the crystallization of this compound are not provided in the abstract, but slow evaporation of a saturated solution in a suitable organic solvent is a common technique.[3]
Data Collection
A suitable single crystal is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[3]
Structure Solution and Refinement
The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic positions and thermal parameters.[4][5]
Visualizing the Workflow
The following diagrams illustrate the logical workflow of an X-ray crystallography experiment and the relationship between the molecular structure and the determined crystallographic parameters.
Caption: A flowchart of the key stages in single-crystal X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
A Comparative Guide to the Reactivity of Haloalkyl Piperidine Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and performance of bioconjugates, particularly in the development of therapeutics like antibody-drug conjugates (ADCs). Haloalkyl piperidine linkers are a class of reagents used to connect biological molecules to payloads, leveraging the nucleophilic substitution reaction between a halogenated alkyl chain and a nucleophilic residue on the biomolecule, most commonly a thiol group from a cysteine residue. The choice of the halogen atom—chlorine, bromine, or iodine—profoundly impacts the linker's reactivity, which in turn influences conjugation efficiency, reaction conditions, and selectivity. This guide provides an objective comparison of the reactivity of chloroalkyl, bromoalkyl, and iodoalkyl piperidine linkers, supported by established chemical principles and analogous experimental data.
Core Principles of Haloalkyl Linker Reactivity
Haloalkyl piperidine linkers react with nucleophiles, such as the thiol group of a cysteine residue, via a bimolecular nucleophilic substitution (SN2) reaction. In this concerted, single-step mechanism, the incoming nucleophile attacks the carbon atom bearing the halogen, and simultaneously, the carbon-halogen bond breaks, with the halogen departing as a halide ion (the leaving group).
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A better leaving group is one that is more stable as an anion. For the halogens, the leaving group ability increases down the group in the periodic table. This is due to the increasing size and polarizability of the halide ion, as well as the decreasing strength of the carbon-halogen bond.[1][2] Consequently, the order of reactivity for haloalkyl linkers is:
Iodoalkyl > Bromoalkyl > Chloroalkyl [2][3]
This established trend dictates that iodoalkyl piperidine linkers will react the fastest, followed by bromoalkyl, and then chloroalkyl linkers under identical conditions. This difference in reactivity can be several orders of magnitude.
Quantitative Comparison of Reactivity
While direct head-to-head kinetic data for the reaction of various N-haloalkyl piperidines with a specific thiol under a single set of conditions is not extensively published, the reactivity trend is strongly supported by data from analogous halo-containing compounds. The following table summarizes the expected relative reactivity and provides indicative second-order rate constants for similar thiol-alkylation reactions to illustrate the magnitude of the differences.
| Linker Functional Group | Halogen Leaving Group | Relative Reactivity | Indicative Second-Order Rate Constant (k) with Thiols (M⁻¹s⁻¹) | Key Considerations |
| N-(2-chloroethyl)piperidine | Chloride (Cl⁻) | Low | ~0.6 (for Iodoacetamide) | Slower reaction times require longer incubation or harsher conditions (e.g., higher pH or temperature). May offer greater stability during storage. |
| N-(2-bromoethyl)piperidine | Bromide (Br⁻) | Medium | Intermediate | A good balance between reactivity and stability. Often a starting point for optimization. |
| N-(2-iodoethyl)piperidine | Iodide (I⁻) | High | >10 (for fast cysteine conjugations)[4] | Very fast reaction kinetics allow for rapid conjugation under mild conditions. May be less stable and require more careful handling and storage. |
Note: The indicative rate constants are drawn from literature on iodoacetamide and other fast-reacting thiol-reactive probes to provide a general comparison; the actual rates for haloalkyl piperidines may vary. The reactivity of bromoacetyl groups is generally considered intermediate between chloroacetyl and iodoacetyl moieties.
Experimental Protocols
To experimentally determine and compare the reactivity of different haloalkyl piperidine linkers, a kinetic analysis can be performed by monitoring the reaction of each linker with a model thiol-containing molecule, such as N-acetylcysteine or glutathione (GSH), over time.
Experimental Protocol: Comparative Kinetic Analysis of Haloalkyl Piperidine Linkers using HPLC
Objective: To determine the second-order rate constants for the reaction of N-(2-chloroethyl)piperidine, N-(2-bromoethyl)piperidine, and N-(2-iodoethyl)piperidine with a model thiol.
Materials:
-
N-(2-chloroethyl)piperidine hydrochloride
-
N-(2-bromoethyl)piperidine hydrobromide
-
N-(2-iodoethyl)piperidine hydroiodide
-
N-acetylcysteine (or Glutathione)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Quenching Solution (e.g., trifluoroacetic acid in water)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each haloalkyl piperidine linker (e.g., 10 mM in the Reaction Buffer).
-
Prepare a stock solution of the model thiol (e.g., 10 mM N-acetylcysteine in the Reaction Buffer).
-
-
Kinetic Run:
-
Equilibrate the reactants and the reaction vessel to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, mix the haloalkyl piperidine linker solution with the thiol solution to achieve desired final concentrations (e.g., 1 mM linker and 1 mM thiol). Ensure rapid and thorough mixing.
-
Start a timer immediately upon mixing.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 5, 10, 20, 30, 60 minutes for iodo- and bromo- linkers; longer times may be needed for the chloro- linker), withdraw a fixed volume of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the Quenching Solution. This stops the reaction by lowering the pH.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the reactants from the product.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak areas corresponding to the unreacted thiol and/or the formed conjugate product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the remaining thiol versus time for each linker.
-
From these plots, determine the initial reaction rates.
-
Calculate the second-order rate constant (k) for each reaction using the appropriate integrated rate law for a second-order reaction.
-
Mandatory Visualizations
Caption: Experimental workflow for the comparative kinetic analysis of haloalkyl piperidine linkers.
Caption: Generalized SN2 reaction mechanism for a haloalkyl piperidine linker with a thiol.
Conclusion
The reactivity of haloalkyl piperidine linkers is directly governed by the identity of the halogen, following the well-established trend of I > Br > Cl for SN2 reactions. This predictable reactivity profile allows researchers to select the most appropriate linker for their specific application. Iodoalkyl piperidine linkers offer the advantage of rapid conjugation under mild conditions, which can be crucial for sensitive biomolecules. Chloroalkyl piperidine linkers, being the least reactive, may be suitable for applications requiring greater stability or when a slower, more controlled conjugation is desired. Bromoalkyl piperidine linkers provide a moderate reactivity that often serves as a versatile starting point for bioconjugation strategies. The provided experimental protocol offers a robust framework for quantifying these differences and making data-driven decisions in the design and synthesis of novel bioconjugates.
References
Comparative Guide to Piperidine-Based Alkylating Agents for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate and its key alternatives, focusing on their application as bifunctional linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. The choice of the alkylating agent is critical, as the nature of the leaving group directly influences reaction kinetics, yield, and overall synthetic strategy.
Overview of Compared Alkylating Agents
The compounds compared in this guide are Boc-protected piperidine derivatives functionalized with a three-carbon chain terminating in a leaving group. These are commonly used to connect a protein-of-interest (POI) ligand to an E3 ligase ligand in PROTAC synthesis. The primary differences lie in the leaving group: bromide, iodide, and tosylate.
-
This compound (Bromo-Linker) : A widely used and commercially available building block. The bromide is a good leaving group, offering a balance of reactivity and stability.
-
tert-Butyl 4-(3-iodopropyl)piperidine-1-carboxylate (Iodo-Linker) : An alternative with a more reactive leaving group. Iodide is a weaker base than bromide, making it more readily displaced in nucleophilic substitution reactions.
-
tert-Butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate (Tosyl-Linker) : Features a tosylate group, which is an excellent leaving group due to the stability of the resulting tosylate anion. Its reactivity is often comparable to or greater than that of the iodo-linker.
Certificate of Analysis: A Comparative Overview
While batch-specific data will vary, the following tables represent typical specifications for high-purity grades of these reagents suitable for pharmaceutical research and development.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Representative Results | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR |
| Purity (HPLC) | ≥ 97.0% | 98.5% | HPLC-UV |
| Purity (GC-MS) | Report | 98.2% | GC-MS |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer |
| Residual Solvents | ≤ 0.5% total | < 0.1% (DCM) | GC-HS |
| Melting Point | Report | 45-48 °C | Capillary Method |
Table 2: Representative Certificate of Analysis for tert-Butyl 4-(3-iodopropyl)piperidine-1-carboxylate
| Test | Specification | Representative Results | Method |
| Appearance | White to light yellow solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR |
| Purity (HPLC) | ≥ 97.0% | 98.2% | HPLC-UV |
| Purity (GC-MS) | Report | 97.9% | GC-MS |
| Water Content | ≤ 0.5% | 0.21% | Karl Fischer |
| Residual Solvents | ≤ 0.5% total | < 0.1% (DCM) | GC-HS |
| Melting Point | Report | 52-55 °C | Capillary Method |
Table 3: Representative Certificate of Analysis for tert-Butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate
| Test | Specification | Representative Results | Method |
| Appearance | White crystalline solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR |
| Purity (HPLC) | ≥ 98.0% | 99.1% | HPLC-UV |
| Purity (GC-MS) | Report | Not typically used (non-volatile) | GC-MS |
| Water Content | ≤ 0.3% | 0.08% | Karl Fischer |
| Residual Solvents | ≤ 0.5% total | < 0.1% (DCM) | GC-HS |
| Melting Point | Report | 78-81 °C | Capillary Method |
Performance Comparison in N-Alkylation Reactions
The primary application of these linkers is in nucleophilic substitution reactions (SN2), typically the N-alkylation of an amine or other nucleophilic group on a POI or E3 ligase ligand. The reactivity of the leaving group is a key factor in determining reaction conditions and outcomes.
General Reactivity Trend: Tosylate ≈ Iodide > Bromide
Table 4: Comparative Performance in a Representative N-Alkylation Reaction
| Parameter | Bromo-Linker | Iodo-Linker | Tosyl-Linker |
| Relative Reactivity | Good | Excellent | Excellent |
| Typical Reaction Temp. | 60-80 °C | Room Temp to 40 °C | Room Temp to 40 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours | 4-12 hours |
| Typical Yield | Good (70-85%) | Very Good (80-95%) | Very Good (80-95%) |
| Side Reactions | Moderate potential for elimination | Higher potential for side reactions due to increased reactivity | Lower potential for elimination compared to halides under certain conditions |
| Stability/Shelf Life | Good | Fair (light sensitive) | Excellent |
| Cost | Baseline | Higher | Highest |
Discussion:
-
The Bromo-Linker offers a good balance of reactivity and stability, making it a reliable choice for many applications. Its reactions may require heating and longer reaction times.
-
The Iodo-Linker is significantly more reactive, allowing for milder reaction conditions and shorter reaction times. This can be advantageous when working with sensitive substrates. However, it is less stable and more prone to decomposition, often requiring storage protected from light.
-
The Tosyl-Linker is also highly reactive and allows for mild reaction conditions. It is generally more stable than the iodo-linker and less prone to certain side reactions. The main drawback is its higher cost and the larger size of the leaving group, which could be a factor in sterically hindered reactions.
Experimental Protocols
The following protocols are representative examples for the synthesis of the linkers and their use in an N-alkylation reaction.
Protocol 1: Synthesis of Iodo- and Tosyl-Linkers from a Common Precursor
The iodo- and tosyl-linkers can be synthesized from a common precursor, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
A. Synthesis of tert-Butyl 4-(3-iodopropyl)piperidine-1-carboxylate (Iodo-Linker)
-
Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and triphenylphosphine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the iodo-linker.
B. Synthesis of tert-Butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate (Tosyl-Linker)
-
Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the tosyl-linker.
Protocol 2: Representative N-Alkylation for PROTAC Synthesis
This protocol describes the N-alkylation of a hypothetical amine-containing ligand (Ligand-NH₂) with the bromo-linker. Conditions can be adapted for the iodo- and tosyl-linkers as noted.
-
To a solution of Ligand-NH₂ (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add this compound (1.1 eq).
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours under a nitrogen atmosphere. (Note: For the iodo- or tosyl-linker, the reaction can often be performed at room temperature for 4-12 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC precursor.
Signaling Pathways and Experimental Workflows
The ultimate goal of using these linkers is to synthesize a PROTAC that can induce the degradation of a target protein. The diagrams below illustrate the general mechanism of action and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
Conclusion
The choice between this compound and its iodo or tosylate analogs depends on the specific requirements of the synthetic route. The bromo-linker is a cost-effective and reliable option for general use. The iodo- and tosyl-linkers offer enhanced reactivity for reactions requiring milder conditions or for less reactive nucleophiles, with the tosyl-linker generally providing better stability. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of targeted therapeutics.
Safety Operating Guide
Proper Disposal of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a halogenated organic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
Hazard Identification and Safety Data
According to its Safety Data Sheet (SDS), this compound presents several hazards that must be considered during handling and disposal. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when working with this substance[1].
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
This data is a summary of the hazards associated with this compound. Always refer to the full Safety Data Sheet (SDS) for complete information.
Experimental Protocol: Waste Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to in accordance with local regulation"[1]. As a brominated organic compound, it falls under the category of halogenated organic waste. The following protocol outlines the step-by-step process for its proper disposal in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, and safety goggles.
-
Designated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste". These containers are often supplied by the institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green)[2].
-
Hazardous waste tag.
-
Chemical fume hood.
Procedure:
-
Segregation: It is crucial to collect halogenated organic wastes separately from non-halogenated organic wastes[2][3][4]. Do not mix this compound waste with non-halogenated solvents or other waste streams such as acids, bases, or heavy metals[3][5]. This segregation is often critical for reducing disposal costs and ensuring proper treatment[3].
-
Waste Collection:
-
All operations involving the transfer of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[3].
-
Carefully transfer the waste into the designated "Halogenated Organic Waste" container.
-
Ensure the container is made of a compatible material, such as polyethylene[3].
-
Keep the waste container securely closed when not in use to prevent the release of vapors[3][4].
-
-
Labeling:
-
Affix a hazardous waste tag to the container before adding any waste[3][4].
-
Clearly write the full chemical name, "this compound," and the approximate quantity on the tag[2]. Do not use abbreviations or chemical formulas[4].
-
Ensure all components of a mixture are listed with their estimated percentages[3].
-
-
Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory[3].
-
The container should be kept in secondary containment to prevent spills[3].
-
Do not accumulate more than the maximum allowable volume of hazardous waste as per your institution's and local regulations (e.g., a common limit is 25 gallons)[3].
-
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Essential Safety and Handling Guide for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 164149-27-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Identification and Classification
Properly understanding the hazards associated with this chemical is the first step in safe handling.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles for splash risks. | Protects against serious eye damage from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for degradation or punctures before use. Change gloves immediately upon contamination. | Prevents skin contact and irritation.[1] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required. | Prevents inhalation of harmful vapors or dust.[1] |
Operational and Handling Protocol
Follow these step-by-step procedures for safe handling.
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.
-
-
Handling the Chemical:
-
Storage:
Emergency and Disposal Plan
Immediate and appropriate response to spills, exposure, and waste disposal is critical.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Management
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]
-
Cleanup:
-
Wear full PPE, including respiratory protection.
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel, universal binders).[1][3]
-
For solid spills, carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.
-
Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.[1]
-
Disposal Plan
-
Dispose of contaminated material and containers in accordance with local, state, and federal regulations.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


